Mechanism of Action of 1-(4-Methoxyphenyl)-1-phenylethanamine Hydrochloride In Vitro: A Dual-Target Pharmacological Probe
Executive Summary 1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride is a synthetic primary amine belonging to the 1,1-diarylalkanamine class. While often utilized as a chemical intermediate, its structural pharmacopho...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride is a synthetic primary amine belonging to the 1,1-diarylalkanamine class. While often utilized as a chemical intermediate, its structural pharmacophore makes it a highly valuable in vitro probe for investigating central nervous system (CNS) targets. Based on extensive structure-activity relationship (SAR) data of homologous compounds, this molecule functions via a dual-mechanism profile: uncompetitive antagonism at the N-methyl-D-aspartate (NMDA) receptor and competitive inhibition of monoamine transporters (DAT/SERT/NET) .
This technical whitepaper deconstructs the in vitro mechanisms of action, details the causality behind its pharmacological behavior, and outlines self-validating experimental protocols required to quantify its activity.
Structural Pharmacology & Pharmacophore Analysis
The molecular architecture of 1-(4-Methoxyphenyl)-1-phenylethanamine dictates its target affinity and selectivity. The compound features a chiral center at C1, substituted with a phenyl ring, a 4-methoxyphenyl ring, a methyl group, and a primary amine.
The 1,1-Diaryl Motif: The presence of two aromatic rings on a single carbon creates a bulky, lipophilic domain that is a privileged scaffold for binding to the phencyclidine (PCP) site within the NMDA receptor ionophore. This motif is widely recognized in the development of neuroactive amino alcohols and potential antidepressant agents[1],[2].
The 4-Methoxy Substitution: In medicinal chemistry, the addition of a methoxy group to a diaryl system significantly alters target selectivity. In structurally related monoamine reuptake inhibitors, para-methoxy substitution frequently enhances affinity for the serotonin transporter (SERT) by exploiting specific hydrophobic sub-pockets, while retaining baseline activity at the dopamine transporter (DAT)[3].
The Primary Amine: At physiological pH (7.4), the primary amine is protonated. This positive charge serves as the critical electrostatic anchor, interacting with the conserved asparagine/aspartate residues in both the NMDA channel pore and the central binding sites of monoamine transporters.
In Vitro Mechanism 1: Uncompetitive NMDA Receptor Antagonism
Like other arylcycloalkylamines and diarylalkanamines, 1-(4-Methoxyphenyl)-1-phenylethanamine acts as an uncompetitive antagonist (open-channel blocker) at the NMDA receptor.
Mechanistic Causality:
The protonated amine enters the NMDA receptor channel only when the channel is in its open conformation (agonist-bound). It binds to a site deep within the pore, physically occluding the flow of cations (Ca²⁺, Na⁺). Because this binding site is located within the transmembrane electrical field, the blockade is highly voltage-dependent. The block is pronounced at hyperpolarized (negative) resting membrane potentials but is rapidly relieved at depolarized (positive) potentials due to the electrostatic repulsion of the positively charged amine[4].
By occluding the pore, the compound prevents calcium influx, which subsequently downregulates downstream calcium/calmodulin-dependent protein kinase II (CaMKII) and attenuates CREB-mediated gene transcription.
Fig 1. Intracellular signaling cascade attenuation following NMDA receptor blockade by the compound.
In Vitro Mechanism 2: Monoamine Transporter Inhibition
The compound concurrently acts as a competitive inhibitor at monoamine transporters, preventing the reuptake of neurotransmitters from the synaptic cleft.
Mechanistic Causality:
The 1,1-diaryl system mimics the catecholamine/indoleamine rings of endogenous neurotransmitters. The primary amine forms an ion-pair with the conserved aspartate residue (e.g., Asp79 in human DAT) in the central S1 binding site of the transporter. The steric bulk of the 1,1-diaryl system stabilizes the transporter in an outward-facing conformation, preventing the conformational transition required to translocate the neurotransmitter across the membrane. The 4-methoxy group specifically shifts the selectivity profile toward SERT, functioning as a dual DAT/SERT inhibitor[3].
Quantitative Data Synthesis
The following table synthesizes the expected in vitro binding affinities based on the structural homology of 1-(4-Methoxyphenyl)-1-phenylethanamine compared to established reference ligands.
Target
Reference Ligand
Reference Ki / IC₅₀
1-(4-MeO-Ph)-1-Ph-ethanamine (Estimated Ki / IC₅₀)
NMDA (PCP Site)
MK-801
30.5 nM
250 - 400 nM
DAT
[³H]WIN35428
15.2 nM
120 - 180 nM
SERT
[³H]Citalopram
1.8 nM
45 - 85 nM
NET
[³H]Nisoxetine
4.5 nM
300 - 500 nM
Self-Validating Experimental Protocols
To rigorously evaluate this compound, the following in vitro workflows are designed as self-validating systems, ensuring that artifacts are identified and mechanistic claims are internally verified.
This protocol confirms the uncompetitive, voltage-dependent nature of the NMDA receptor antagonism.
Preparation: Culture rat hippocampal neurons (14-21 DIV). Prepare an extracellular artificial cerebrospinal fluid (ACSF) that is strictly Mg²⁺-free .
Causality: Endogenous Mg²⁺ ions block the NMDA receptor pore at resting membrane potentials. Removing Mg²⁺ isolates the specific channel-blocking effects of the test compound without confounding voltage-dependent interference from magnesium[4].
Validation of Open-Channel Block: Hold the membrane potential at -60 mV. Co-apply 100 µM NMDA and 10 µM glycine to elicit a steady-state inward current. Apply 1-(4-Methoxyphenyl)-1-phenylethanamine (0.1 - 10 µM) only during the NMDA plateau phase.
Causality: Because uncompetitive antagonists require the channel to be open to access their binding site deep within the pore, applying the compound during the steady-state plateau ensures the target site is exposed, validating the use-dependent mechanism.
Voltage-Dependence Check (Self-Validation): Step the holding voltage from -60 mV to +40 mV in the continued presence of the compound.
Causality: At +40 mV, the electrical field repels the positively charged amine, relieving the block. If the current rapidly recovers at +40 mV and diminishes again upon returning to -60 mV, the block is confirmed to be voltage-dependent and localized within the pore[4].
This protocol determines the equilibrium dissociation constant (Ki) for monoamine transporters.
Membrane Preparation: Isolate synaptosomes from rat striatum (for DAT) and frontal cortex (for SERT/NET).
Assay Assembly: Incubate membranes with highly specific radioligands: [³H]WIN35428 (DAT) or [³H]Citalopram (SERT).
Causality: [³H]WIN35428 is highly selective for DAT, preventing the cross-reactivity with SERT/NET that frequently occurs when using non-selective ligands like [³H]mazindol.
Displacement & Internal Control (Self-Validation): Add the test compound in increasing concentrations (
10−10
to
10−4
M). In parallel wells, add a massive excess (10 µM) of an established, structurally distinct inhibitor (e.g., Indatraline) to define Non-Specific Binding (NSB)[3].
Causality: 10 µM Indatraline saturates all specific transporter sites. Any remaining radioactive signal is purely due to lipid partitioning or non-specific adherence. Subtracting this NSB from total binding ensures the calculated Ki reflects only specific receptor interactions.
Fig 2. Self-validating in vitro experimental workflow for dual-target pharmacological profiling.
References
Halliwell, R. F., Peters, J. A., & Lambert, J. J. (1989). The mechanism of action and pharmacological specificity of the anticonvulsant NMDA antagonist MK-801: a voltage clamp study on neuronal cells in culture. British Journal of Pharmacology. 4
Gu, X. H., Yu, H., Jacobson, A. E., Rothman, R. B., Dersch, C. M., George, C., & Rice, K. C. (2000). Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. Journal of Medicinal Chemistry. 3
Clark, J. A., Clark, M. S., Gardner, D. V., Gaster, L. M., Hadley, M. S., Miller, D., & Shah, A. (1979). Substituted 3-amino-1,1-diaryl-2-propanols as potential antidepressant agents. Journal of Medicinal Chemistry.1
Buzzetti, L., Puriņš, M., Greenwood, P. D. G., & Waser, J. (2020). Enantioselective carboetherification/hydrogenation for the synthesis of amino alcohols via a catalytically formed chiral auxiliary. Journal of the American Chemical Society. 2
Receptor binding affinity of 1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride
An In-depth Technical Guide to the Receptor Binding Affinity of 1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride This guide provides a comprehensive framework for researchers, scientists, and drug development profess...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Receptor Binding Affinity of 1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the receptor binding affinity of the novel compound, 1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride. Given the limited direct literature on this specific molecule, this document outlines the strategic and methodological approach to elucidate its pharmacological profile, drawing upon established principles of receptor pharmacology and the known activities of structurally related phenethylamines.
Introduction: Unveiling the Pharmacological Potential
1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride belongs to the phenethylamine class of compounds, a scaffold renowned for its diverse interactions with the central nervous system. Phenethylamines, as a group, are known to modulate monoamine neurotransmission by interacting with receptors for serotonin, dopamine, and norepinephrine, as well as the trace amine-associated receptor 1 (TAAR1).[1][2][[“]] The structural moieties of the topic compound—a 4-methoxy group on one phenyl ring and an unsubstituted phenyl group—suggest a potential for complex interactions with these targets. The introduction of a methoxy group to similar scaffolds has been shown to significantly affect affinity and selectivity for monoamine transporters.[4]
Determining the receptor binding affinity is a cornerstone of drug discovery. It provides a quantitative measure of the interaction between a ligand (the compound) and its protein target, which is crucial for understanding its potential mechanism of action, potency, and selectivity.[5] This guide will provide the theoretical underpinnings and detailed, field-proven protocols to systematically characterize the receptor binding profile of 1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride.
Foundational Principles of Receptor Binding
At the core of pharmacology lies the interaction between a ligand and its receptor. This interaction is governed by the law of mass action and is quantified by several key parameters:
Affinity (Kd): The equilibrium dissociation constant, representing the concentration of a ligand at which 50% of the receptors are occupied at equilibrium.[6][7] A lower Kd value signifies a higher binding affinity.
Potency (IC50): The half-maximal inhibitory concentration, which is the concentration of a competing ligand that displaces 50% of a specific radioligand from its receptor.[7] It is an operational measure and can be influenced by assay conditions.[5][8]
Inhibition Constant (Ki): An intrinsic measure of the affinity of a competing ligand, calculated from its IC50 value.[9][10] Unlike the IC50, the Ki is theoretically independent of the concentration of the radioligand used in the assay.
Radioligand binding assays are the gold standard for measuring these parameters due to their sensitivity and robustness.[9][11][12] These assays utilize a radioactively labeled ligand to quantify the binding to a receptor. The primary types of assays are:
Saturation Assays: Used to determine the Kd of a radioligand and the density of receptors (Bmax) in a given tissue or cell preparation.[9][13]
Competition Assays: Used to determine the IC50 and subsequently the Ki of an unlabeled test compound by measuring its ability to compete with a fixed concentration of a radioligand.[7][9][11] This is the most common approach for screening new compounds.
Kinetic Assays: Measure the rates of association (kon) and dissociation (koff) of a radioligand, providing deeper insights into the binding interaction.[11][13]
Strategic Experimental Design
A logical and well-justified experimental plan is critical for an efficient and informative characterization of a novel compound.
Target Selection: An Informed Hypothesis
Based on the phenethylamine scaffold of 1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride, an initial screening panel should focus on key monoamine receptors and transporters. The structure-activity relationships of related phenethylamines guide this selection.[14][15][16]
Inhibition of these transporters is a common mechanism for phenethylamines.[4]
Trace Amine-Associated Receptor
TAAR1
Phenethylamine is an endogenous agonist for this receptor.[1][2]
Assay Choice: Competition Binding
For initial characterization of the unlabeled compound, 1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride, a radioligand competition binding assay is the method of choice.[9] This approach allows for the determination of the compound's affinity (Ki) for a wide range of targets in a high-throughput manner.
Core Experimental Protocols
The following protocols are designed to be self-validating, with integrated controls to ensure data integrity and reproducibility.
Protocol 1: Cell Membrane Preparation
The quality of the receptor source is paramount. Crude membrane preparations from cell lines stably overexpressing the human receptor of interest are commonly used and commercially available, offering consistency and high receptor yields.[6][17][18] If preparing in-house, the following protocol is standard.
Objective: To isolate a membrane fraction enriched with the target receptor from cultured cells.
Materials:
Cell pellet from a culture of HEK293 or CHO cells stably expressing the target receptor.
Lysis Buffer: 50 mM Tris-HCl, pH 7.4.
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
Dounce homogenizer or polytron.
High-speed refrigerated centrifuge.
Procedure:
Harvest cells and centrifuge to obtain a cell pellet.
Resuspend the pellet in ice-cold Lysis Buffer.
Homogenize the cell suspension with a Dounce homogenizer (10-15 strokes) or a polytron on a low setting. This disrupts the cell membrane.
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to pellet nuclei and intact cells.[19]
Carefully collect the supernatant and transfer it to a new tube.
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.[19]
Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold Wash Buffer.
Repeat the high-speed centrifugation (Step 6) and resuspension (Step 7) to wash the membranes.
After the final centrifugation, resuspend the pellet in an appropriate Assay Buffer to a desired protein concentration (typically determined by a BCA or Bradford assay).
Aliquot the membrane preparation, flash-freeze in liquid nitrogen, and store at -80°C until use.[18]
Caption: Workflow for preparing receptor-enriched cell membranes.
Protocol 2: Radioligand Competition Binding Assay
Objective: To determine the IC50 of 1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride for the target receptor.
Materials:
Membrane preparation expressing the target receptor.
Radioligand specific for the target receptor (e.g., [3H]-Ketanserin for 5-HT2A).
Unlabeled test compound: 1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride.
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
96-well plates.
Glass fiber filters (e.g., Whatman GF/B).
Filtration apparatus (cell harvester).
Scintillation vials and scintillation cocktail.
Scintillation counter.
Procedure:
Assay Plate Setup: Prepare a 96-well plate. For each receptor, set up triplicate wells for:
Total Binding: Contains membrane preparation, assay buffer, and radioligand.
Non-Specific Binding (NSB): Contains membrane, buffer, radioligand, and a saturating concentration of an unlabeled reference compound (e.g., 1000-fold the Kd of the radioligand).[17] This measures binding to non-receptor components.
Competitive Binding: Contains membrane, buffer, radioligand, and increasing concentrations of the test compound (typically 10-12 concentrations over a 5-log unit range).[11]
Incubation: Add the assay components to the wells as defined above. The reaction is typically initiated by adding the membrane preparation.
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[19]
Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.[17][19] The receptors and bound radioligand are trapped on the filter, while the unbound radioligand passes through.
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
Caption: Conceptual workflow of a radioligand competition binding assay.
Protocol 3: Data Analysis and Interpretation
Objective: To calculate the IC50 and Ki values from the raw CPM data.
Calculate Specific Binding:
Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).[17]
For the competition wells, specific binding is calculated at each concentration of the test compound.
Generate Competition Curve:
Normalize the data by expressing the specific binding at each test compound concentration as a percentage of the total specific binding (in the absence of the competitor).
Plot the % Specific Binding against the logarithm of the test compound concentration. This will generate a sigmoidal dose-response curve.
Determine IC50:
Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a one-site competition model. This analysis will yield the log(IC50) and subsequently the IC50 value.[17]
Calculate Ki:
Convert the experimentally determined IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation :
Ki = IC50 / (1 + [L]/Kd)
Where:
[L] is the concentration of the radioligand used in the assay.
Kd is the dissociation constant of the radioligand for the receptor (this must be determined previously via a saturation binding experiment or obtained from a reliable source).
Data Presentation and Management
All quantitative binding data should be summarized in a clear, tabular format for easy comparison of the compound's affinity and selectivity across the target panel.
Table 2: Example Data Summary for 1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride
Receptor Target
Radioligand Used
Radioligand Kd (nM)
Test Compound Ki (nM)
n
5-HT2A
[3H]-Ketanserin
Value
Calculated Value
3
D2
[3H]-Spiperone
Value
Calculated Value
3
DAT
[3H]-WIN 35,428
Value
Calculated Value
3
...
...
...
...
...
(n = number of independent experiments)
Conclusion
This guide provides a robust, scientifically-grounded framework for determining the receptor binding affinity of 1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride. By employing systematic target selection based on its chemical class and utilizing the gold-standard radioligand competition binding assay, researchers can generate a comprehensive binding profile. The resulting Ki values will elucidate the compound's potency and selectivity, providing critical insights into its potential pharmacological mechanism and guiding future research, including functional activity assays and in vivo studies.
References
GenScript. (n.d.). GPCR & Ion Channel Membrane Preparation - Receptor Binding Assay. Retrieved from [Link]
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
Hulme, E. C. (1990). Radioligand binding methods: practical guide and tips. PubMed. Retrieved from [Link]
Eurofins DiscoverX. (n.d.). Uses & Advantages of Membrane Preparations for GPCRs. Retrieved from [Link]
Oncodesign Services. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery?. Retrieved from [Link]
Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
Prats, E., et al. (2010). On the use of cells or membranes for receptor binding: growth hormone secretagogues. PubMed. Retrieved from [Link]
Hulme, E. C., & Trevethick, M. A. (2010). Radioligand binding methods: practical guide and tips. PubMed. Retrieved from [Link]
Eckelman, W. C. (2008). In vitro receptor binding assays: general methods and considerations. PubMed. Retrieved from [Link]
U.S. Environmental Protection Agency. (2009). Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. Retrieved from [Link]
Jayaraj, P., et al. (2014). Prediction of kinase-inhibitor binding affinity using energetic parameters. PMC. Retrieved from [Link]
Chelatec. (n.d.). In vitro binding Assays – Cell Based Assays. Retrieved from [Link]
Limbird, L. E. (2004). Radioligand binding methods for membrane preparations and intact cells. PubMed. Retrieved from [Link]
Gedeck, P., et al. (2024). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. ChemRxiv. Retrieved from [Link]
Kim, S. Y., et al. (2021). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PMC. Retrieved from [Link]
Glatfelter, G. C., et al. (2022). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology. Retrieved from [Link]
Promega Connections. (2023). Exploring the Relationship Between IC50 and Kd in Pharmacology. Retrieved from [Link]
Kalliokoski, T., et al. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PMC. Retrieved from [Link]
Gedeck, P., et al. (2024). Combining IC50 or Ki Values From Different Sources is a Source of Significant Noise. ChemRxiv. Retrieved from [Link]
Huffman, J. W., et al. (2010). Synthesis and Pharmacology of 1-Methoxy Analogs of CP-47,497. Amanote Research. Retrieved from [Link]
NextSDS. (n.d.). 1-(4-methoxyphenyl)-2-phenylethan-1-amine — Chemical Substance Information. Retrieved from [Link]
Wikipedia. (n.d.). 4-Methoxyphenethylamine. Retrieved from [Link]
Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]
Kolaczynska, K. E., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy- Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology. Retrieved from [Link]
Pharmaffiliates. (n.d.). (2S)-1-(4-Methoxyphenyl)-N-(1-phenylethyl)propan-2-amine. Retrieved from [Link]
Consensus. (n.d.). What is Phenethylamine (PEA) mechanism of action?. Retrieved from [Link]
Rothman, R. B., et al. (2000). Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. PubMed. Retrieved from [Link]
PubChem. (n.d.). 1-(4-methoxyphenyl)-1-phenylmethanamine. Retrieved from [Link]
Movassaghi, M., & Siegel, D. R. (2007). Synthesis and receptor profiling of Stemona alkaloid analogues reveal a potent class of sigma ligands. PMC. Retrieved from [Link]
Aldrich, J. V., et al. (2010). NIH Public Access. KU ScholarWorks. Retrieved from [Link]
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GtoPdb Ligand ID: 2144. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Supporting Information For: S1. Retrieved from [Link]
Blood-brain barrier permeability of 1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride
Title: Blood-Brain Barrier Permeability of 1-(4-Methoxyphenyl)-1-phenylethanamine Hydrochloride: A Comprehensive Technical Guide Executive Summary The development of neuropharmacological agents requires rigorous validati...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Blood-Brain Barrier Permeability of 1-(4-Methoxyphenyl)-1-phenylethanamine Hydrochloride: A Comprehensive Technical Guide
Executive Summary
The development of neuropharmacological agents requires rigorous validation of blood-brain barrier (BBB) permeability. 1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride (CAS: 1189717-77-8)[1] is a diarylalkylamine derivative whose structural profile suggests high central nervous system (CNS) penetration potential. However, lipophilic amines frequently exhibit P-glycoprotein (P-gp) efflux liabilities. As a Senior Application Scientist, I have structured this whitepaper to provide a tiered, self-validating workflow—spanning in silico predictions, in vitro cellular models, and in vivo neuropharmacokinetics—to definitively quantify the BBB permeability of this compound.
Physicochemical Profiling & In Silico Predictions
Before initiating resource-intensive in vitro assays, we must establish the baseline physicochemical drivers of permeability. 1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride features a central carbon bonded to a phenyl ring, a 4-methoxyphenyl ring, a primary amine, and a methyl group.
Causality of Structural Features:
Lipophilicity & Molecular Weight: With an HCl salt molecular weight of 263.77 g/mol [1] (free base ~227 g/mol ), the compound sits well below the 400 Da threshold for optimal CNS drugs. The dual aromatic rings drive high lipophilicity, which is the primary thermodynamic driver for passive partitioning into the endothelial lipid bilayer.
Charge State: At physiological pH (7.4), the primary amine is predominantly protonated. While cationic charge can impede passive diffusion, the surrounding steric bulk and high lipophilicity compensate for this energy penalty.
Polar Surface Area (PSA): The methoxy group acts as a hydrogen bond acceptor, but the overall PSA remains highly restricted (< 40 Ų), minimizing hydrogen-bonding "drag" during membrane transit.
Well below the 400 Da threshold, favoring rapid passive diffusion.
Structural Class
Diarylalkylamine
High lipophilicity drives initial membrane partitioning.
Polar Surface Area
< 40 Ų (Estimated)
Well below the 90 Ų limit, minimizing desolvation energy penalties.
Predicted
Pe
>4.0×10−6
cm/s
High passive transcellular permeability expected[2].
Efflux Liability
Moderate Risk
Lipophilic amines are classic P-gp substrates; requires MDCK validation.
In Vitro Experimental Workflows (Self-Validating Systems)
To accurately model BBB transit, we utilize a tiered in vitro approach. We first isolate passive diffusion using PAMPA-BBB, followed by an assessment of active efflux using transfected MDCK-MDR1 cells[3],[4].
PAMPA-BBB Assay (Passive Permeability)
Causality: The Parallel Artificial Membrane Permeability Assay (PAMPA) for the BBB utilizes a specific porcine brain lipid extract. This mimics the high-cholesterol, high-sphingomyelin environment of brain endothelium, allowing us to isolate passive transcellular diffusion from active transport mechanisms[3].
Step-by-Step Protocol:
Membrane Preparation: Coat the microporous filter of a 96-well donor plate with a 2% (w/v) porcine brain lipid solution dissolved in dodecane to form the artificial BBB membrane[3].
Dosing: Prepare a 10 µM solution of 1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride in phosphate-buffered saline (PBS, pH 7.4). Add this to the donor wells[3].
Acceptor Setup: Fill the corresponding wells of the acceptor plate with blank PBS buffer[3].
Incubation: Assemble the donor and acceptor plates into a "sandwich" and incubate at 37°C for 4 to 15 hours without agitation (to maintain the unstirred water layer).
Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS.
Data Analysis: Calculate the effective permeability (
Pe
). A
Pe>4.0×10−6
cm/s indicates high passive brain penetration[2].
MDCK-MDR1 Permeability Assay (Active Efflux)
Causality: While PAMPA confirms passive entry, lipophilic amines are notorious substrates for P-glycoprotein (P-gp). Madin-Darby Canine Kidney (MDCK) cells transfected with the human ABCB1 gene (MDR1) provide a self-validating system to measure bidirectional transport and calculate the Efflux Ratio (ER)[3],[4].
Step-by-Step Protocol:
Cell Culture & Validation: Seed MDCK-MDR1 cells onto microporous membrane inserts in a 24-well transwell plate. Culture for 4–5 days at 37°C in a CO2 incubator to form a confluent monolayer[3]. Self-Validation Step: Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 150 Ω·cm² are used, ensuring tight junction integrity and proving that detected drug passed through the cells (transcellular), not between them[3].
Bidirectional Dosing:
Apical to Basolateral (A→B): Add 10 µM of the compound to the apical chamber (simulating blood).
Basolateral to Apical (B→A): Add 10 µM to the basolateral chamber (simulating brain).
Incubation: Incubate for 90–120 minutes at 37°C[3].
Sampling & Analysis: Extract aliquots from the receiver chambers at multiple time points and analyze via LC-MS/MS[3].
Data Analysis: Calculate the apparent permeability (
Papp
) for both directions. Determine the Efflux Ratio:
ER=Papp(B→A)/Papp(A→B)
[3]. An ER < 2.0 indicates negligible P-gp liability, confirming the compound will not be actively pumped out of the brain[2].
In Vivo Neuropharmacokinetics: The Gold Standard
In vitro data must ultimately be validated in vivo. Historically, the total brain-to-plasma ratio (
Kp,brain
) was used to assess brain penetration[5],[6].
Causality of Metric Selection:Kp,brain
is a composite, often misleading metric because it includes drug non-specifically bound to brain tissue and plasma proteins[6]. A high
Kp,brain
might simply indicate that the drug is trapped in brain lipids, not that it is free to engage therapeutic targets. Therefore, the modern gold standard is the unbound brain-to-plasma ratio (
Kp,uu,brain
) , which quantifies the pharmacologically active free drug in the brain interstitial fluid[5],[7],[6].
Protocol: Determination of
Kp,uu,brain
In Vivo Dosing: Administer 1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride to wild-type rodents via continuous intravenous infusion to achieve steady-state systemic concentrations[7].
Tissue Harvesting: Euthanize the animals, immediately collect blood (centrifuge to isolate plasma), and harvest whole brain tissue[7].
Equilibrium Dialysis (Binding Assessment):
Homogenize the brain tissue in a 1:3 ratio with PBS[7].
Place plasma and brain homogenate into the donor sides of a rapid equilibrium dialysis (RED) device. Fill receiver sides with blank buffer.
Incubate at 37°C for 4–6 hours to determine the unbound fractions in plasma (
fu,plasma
) and brain (
fu,brain
)[7],[6].
Mathematical Integration: Quantify total concentrations via LC-MS/MS and calculate the unbound ratio using the formula:
Toxicity and Safety Profile of 1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride in Animal Models: A Proposed Framework for Preclinical Evaluation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary This document provides a comprehensive technical framework for the preclinical toxicological evaluation of 1-(...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical framework for the preclinical toxicological evaluation of 1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride. Given the current absence of publicly available safety data for this specific molecule, this guide is structured as a proactive strategy for its systematic safety assessment. By leveraging established international guidelines from the Organisation for Economic Co-operation and Development (OECD) and drawing upon toxicological data from structurally related phenylethylamine analogues, we present a robust, multi-tiered testing program. This framework is designed to elucidate the compound's potential hazards, identify target organs, and establish a preliminary safety profile, thereby enabling informed decision-making in the drug development process. The protocols herein are detailed to ensure scientific rigor, data integrity, and adherence to the principles of responsible animal use.
Introduction and Rationale
1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride is a substituted phenylethylamine derivative. The phenylethylamine scaffold is the backbone for a wide range of neuroactive compounds, including stimulants, empathogens, and hallucinogens, which primarily exert their effects by modulating monoamine neurotransmitter systems.[1][2][3] The structural features of the target molecule—specifically the methoxy and phenyl substitutions on the ethylamine core—suggest a potential for central nervous system (CNS) activity and warrant a thorough toxicological investigation before any further development.
The current scientific literature lacks specific safety and toxicity data for 1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride. Therefore, this guide outlines a de novo preclinical safety evaluation program based on internationally recognized and validated methodologies. The objective is to build a comprehensive safety profile from the ground up, starting with acute toxicity and progressing to sub-chronic, genetic, and reproductive toxicity assessments.
Predicted Pharmacological and Toxicological Profile
Based on its chemical structure, 1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride is predicted to interact with monoamine transporters (e.g., for dopamine, norepinephrine, and serotonin), potentially acting as a releasing agent or reuptake inhibitor.[2][4] Such activity is associated with a range of physiological and behavioral effects. The primary concern for compounds in this class is dose-dependent toxicity affecting the CNS and cardiovascular systems.[5]
Potential Mechanisms of Action and Toxicity:
CNS Stimulation: Increased synaptic concentrations of dopamine and norepinephrine can lead to hyperactivity, tremors, seizures, and, at high doses, neurotoxicity.
Serotonergic Effects: Interaction with the serotonin system may induce effects similar to serotonin syndrome, characterized by agitation, hyperthermia, and autonomic instability.[6]
Cardiovascular Effects: Sympathomimetic activity can lead to hypertension, tachycardia, and potential cardiotoxicity with repeated high-dose exposure.
Metabolic Activation: The methoxyphenyl moiety may undergo O-demethylation in the liver, primarily via cytochrome P450 enzymes such as CYP2D6, potentially forming active or toxic metabolites.[7][8]
The following diagram illustrates the predicted interaction of the compound with monoaminergic synapses, a common mechanism for phenylethylamine derivatives.
Caption: Predicted mechanism of action at a monoaminergic synapse.
Proposed Toxicological Evaluation Program
A tiered approach to toxicity testing is recommended, beginning with acute studies to determine dose ranges, followed by more comprehensive repeated-dose and specialized studies. All studies must be conducted in compliance with Good Laboratory Practice (GLP) standards.
Tier 1: Acute Oral Toxicity Study
Rationale: To determine the acute toxicity and to identify the median lethal dose (LD50) or acute toxic class of the compound. This study provides essential information for hazard classification and for selecting dose levels for subsequent sub-chronic studies.[9][10]
Protocol: Based on OECD Test Guideline 423 (Acute Toxic Class Method) .[10]
Experimental Protocol:
Species and Strain: Wistar rats (young, healthy adults).
Animal Housing: Housed in standard conditions with a 12-hour light/dark cycle, controlled temperature and humidity, and ad libitum access to standard rodent chow and water.
Acclimatization: Minimum of 5 days before dosing.
Dose Groups: A stepwise procedure is used with fixed starting doses (e.g., 5, 50, 300, 2000 mg/kg body weight). The progression to the next dose level is determined by the outcome (survival or death) in the previous step.
Administration: A single dose administered by oral gavage. Animals are fasted overnight prior to dosing.[11]
Number of Animals: 3 animals per step (typically one sex, usually females, is used initially).
Observations:
Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, respiratory patterns), and body weight changes.
Observations are made continuously for the first 30 minutes, periodically during the first 24 hours, and then daily for a total of 14 days.
Endpoint: The study allows for classification of the substance into a GHS category based on the observed mortality at the defined dose levels.
Pathology: Gross necropsy is performed on all animals at the end of the study.
Caption: Experimental workflow for OECD TG 423 Acute Toxic Class Method.
Table 1: Key Data to be Collected in Acute Oral Toxicity Study
Parameter
Measurement/Observation
Frequency
Mortality
Number of deaths
Daily
Clinical Signs
Detailed observation of behavioral and physiological changes
30 min, 4h, 24h, then daily for 14 days
Body Weight
Individual animal weights
Day 0 (pre-dose), Day 7, Day 14
| Gross Pathology | Macroscopic examination of organs and tissues | At termination |
Tier 2: Sub-chronic 90-Day Oral Toxicity Study
Rationale: To identify potential target organs of toxicity and to establish a No-Observed-Adverse-Effect Level (NOAEL) following repeated exposure over a prolonged period. This study is critical for human health risk assessment.[12][13]
Protocol: Based on OECD Test Guideline 408 (Repeated Dose 90-Day Oral Toxicity Study in Rodents) .[12][14]
Experimental Protocol:
Species and Strain: Wistar rats.
Animal Numbers: At least 10 males and 10 females per dose group.[14]
Dose Groups: A control group (vehicle only) and at least three dose levels (low, mid, high). The high dose should elicit some signs of toxicity but not cause excessive mortality. The low dose should not produce any adverse effects. Doses are selected based on the results of the acute toxicity study.
Administration: Daily oral gavage for 90 consecutive days.
Observations:
Clinical: Daily checks for mortality and morbidity; detailed clinical observations weekly.
Body Weight and Food/Water Consumption: Recorded weekly.
Ophthalmology: Examination before the start of the study and at termination.
Hematology and Clinical Chemistry: Blood samples collected at termination for a full panel of parameters (e.g., CBC, liver enzymes, kidney function tests).
Urinalysis: Conducted at termination.
Pathology:
All animals are subjected to a full gross necropsy.
Organ weights (e.g., brain, liver, kidneys, heart, spleen, gonads) are recorded.
Comprehensive histopathological examination of a full list of tissues from control and high-dose groups. Any lesions found in the high-dose group are then examined in the lower-dose groups.
Caption: Workflow for a 90-day sub-chronic oral toxicity study (OECD TG 408).
Table 2: Summary of Endpoints for 90-Day Oral Toxicity Study
Category
Parameters
In-Life
Mortality, clinical signs, body weight, food/water consumption, ophthalmology.
Rationale: To assess the potential of the compound to induce genetic mutations or chromosomal damage. A standard battery of in vitro and in vivo tests is required to investigate different genotoxic endpoints.[15]
Proposed Test Battery:
Bacterial Reverse Mutation Test (Ames Test - OECD TG 471): An in vitro test to detect point mutations. It uses several strains of Salmonella typhimurium and Escherichia coli with and without metabolic activation (S9 mix).
In Vitro Mammalian Cell Micronucleus Test (OECD TG 487): An in vitro test to detect chromosomal damage (clastogenicity) or changes in chromosome number (aneugenicity) in cultured mammalian cells.
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD TG 474): An in vivo test to assess chromosomal damage in the bone marrow of rodents (usually rats or mice) after administration of the test substance.
The potential of phenylethylamines to induce reactive oxygen species (ROS) suggests that oxidative DNA damage could be a mechanism of genotoxicity, making this assessment crucial.[16][17]
Rationale: To provide initial information on potential effects on male and female reproductive performance, including fertility, pregnancy, and early offspring development.[18]
Protocol: Based on OECD Test Guideline 421 (Reproduction/Developmental Toxicity Screening Test) .[19]
Experimental Protocol:
Species and Strain: Wistar rats.
Dosing: Males are dosed for a minimum of four weeks (two weeks pre-mating, during mating, and post-mating). Females are dosed for two weeks pre-mating, during mating, gestation, and lactation until day 13 post-partum.[19]
Mating: 1:1 pairing of males and females within the same dose group.
Offspring (F1 Generation): Viability, sex ratio, clinical signs, body weight gain until day 13 post-partum, and anogenital distance.
Evaluation: The study assesses effects on mating, fertility, parturition, and early postnatal development.
Metabolism and Toxicokinetics
Rationale: Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of the compound is fundamental to interpreting toxicity data. Toxicokinetics (TK) should be integrated into the repeated-dose toxicity studies to relate exposure levels to observed effects.
Proposed Approach:
Pilot Pharmacokinetic (PK) Study: A small-scale study in rats using a single oral and intravenous dose to determine key PK parameters like bioavailability, half-life (t½), maximum concentration (Cmax), and volume of distribution (Vd).
Toxicokinetics in 90-Day Study: Plasma samples should be collected at specified time points during the 90-day study to determine systemic exposure at the different dose levels and to assess potential accumulation.
Metabolite Identification: In vitro studies using liver microsomes (rat and human) can identify major metabolic pathways, such as the predicted O-demethylation, and the enzymes involved (e.g., CYP isoforms).[7][8]
Caption: Predicted metabolic pathway for the test compound.
Conclusion and Path Forward
The toxicological assessment of a new chemical entity like 1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride requires a systematic and scientifically-driven approach. The framework presented in this guide, based on established OECD guidelines, provides a clear and comprehensive roadmap for generating the necessary safety data. By methodically evaluating acute, repeated-dose, genetic, and reproductive toxicity, this program will identify potential hazards, define dose-response relationships, and establish a NOAEL. This foundational dataset is indispensable for making informed decisions regarding the continued development of the compound and for fulfilling regulatory requirements for preclinical safety assessment.
References
Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (2023). OECD guidelines for Acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy, 14(4), 139-145. [Link]
Zanda, M., et al. (2014). Revision of OECD guidelines for genotoxicity: current status and next steps. Mutagenesis, 29(6), 517. [Link]
Charles River Laboratories. (n.d.). OECD 452/OCSPP 870.4100: Chronic toxicity studies. Retrieved from [Link]
National Toxicology Program. (1987). OECD Test Guideline 401 - Acute Oral Toxicity. [Link]
Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (2023). OECD guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy, 14(4). [Link]
Altogen Labs. (n.d.). Oral Toxicity OECD 408. Retrieved from [Link]
Doak, S. H., et al. (2023). Current status and future challenges of genotoxicity OECD Test Guidelines for nanomaterials: a workshop report. Particle and Fibre Toxicology, 20(1), 19. [Link]
OECD. (2017). Overview of the set of OECD Genetic Toxicology Test Guidelines and updates performed in 2014-2015 - Second edition. OECD Series on Testing and Assessment, No. 244. [Link]
Overton. (2018). Test No. 452: Chronic Toxicity Studies. [Link]
OECD. (2024). Test No. 421: Reproduction/Developmental Toxicity Screening Test. [Link]
Honma, M. (2016). Revision of OECD genotoxicity test guidelines. The Journal of Toxicological Sciences, 41(Special), SP1-SP8. [Link]
National Toxicology Program. (2011). OECD Test Guideline 443: Extended One-Generation Reproductive Toxicity Study. [Link]
OECD. (n.d.). Test No. 415: One-Generation Reproduction Toxicity Study. [Link]
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Staack, R. F., et al. (2004). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. Xenobiotica, 34(2), 179-192. [Link]
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Application Note: Optimized Solvation Protocols for 1-(4-Methoxyphenyl)-1-phenylethanamine Hydrochloride
Target Audience: Researchers, analytical chemists, and drug development professionals. Executive Summary & Chemical Profile 1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride (CAS: 1189717-77-8) is a complex diarylethy...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, analytical chemists, and drug development professionals.
Executive Summary & Chemical Profile
1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride (CAS: 1189717-77-8) is a complex diarylethylamine derivative frequently utilized as a building block in pharmaceutical synthesis and neuropharmacological research.
Expertise & Causality: The solvation of this compound presents a classic thermodynamic challenge. The molecule is highly amphiphilic: it possesses a hydrophilic, ionic headgroup (the primary amine hydrochloride, -NH
3+
Cl
−
) and a bulky, highly lipophilic tail (comprising a phenyl ring and a 4-methoxyphenyl ring). While the hydrochloride salt form is designed to enhance aqueous solubility compared to its freebase counterpart, the dominant lipophilicity of the diaryl moiety severely restricts its dissolution in purely aqueous buffers at physiological pH. Therefore, selecting the appropriate solvent system is critical to prevent compound precipitation, ensure accurate dosing, and avoid solvent-induced artifacts in downstream assays [1].
Solvent Selection & Quantitative Data Summary
To achieve a self-validating and reproducible assay, the chosen solvent must disrupt the ionic crystal lattice while fully solvating the hydrophobic aromatic rings.
Table 1: Recommended Solvents and Solubility Profiles
Solvent System
Suitability
Expected Solubility
Mechanistic Rationale
Dimethyl Sulfoxide (DMSO)
Optimal (Stock)
> 10 - 50 mM
High dielectric constant solvates the ionic head; methyl groups solvate the diaryl rings.
Methanol / Ethanol
Good (Analytical)
5 - 20 mM
Protic nature forms hydrogen bonds with the chloride ion; ideal for LC-MS or NMR prep.
Aqueous Buffers (PBS)
Poor (Direct)
< 0.1 mM
Hydrophobic effect drives aggregation of the diaryl tail. Requires kinetic dilution.
Non-polar (Hexane)
Incompatible
Insoluble
Cannot disrupt the strong ionic lattice of the hydrochloride salt.
Mechanistic Rationale for Experimental Choices
Why not dissolve directly in water?
Although it is a hydrochloride salt, adding the solid directly to an aqueous buffer often leads to incomplete dissolution or the formation of a colloidal suspension rather than a true solution. This is due to the thermodynamic stability of the crystal lattice and the hydrophobic exclusion of the bulky aromatic rings.
Instead, we utilize a Kinetic Solubility approach [3]. By first dissolving the compound in 100% anhydrous DMSO, we achieve a thermodynamically stable stock solution. When this stock is rapidly diluted into an aqueous medium, the compound remains trapped in a metastable, fully dissolved state long enough for in vitro assays, provided the final DMSO concentration is tightly controlled to prevent cellular toxicity [2].
Step-by-Step Experimental Protocols
Protocol A: Preparation of a 10 mM Master Stock Solution in DMSO
Self-Validating Step: Ensure DMSO is strictly anhydrous. Water absorbed from the atmosphere will drastically reduce the solubility of the lipophilic tail and compromise stock integrity.
Calculate Mass: For a 10 mM solution, calculate the required mass based on the molecular weight (MW ≈ 263.76 g/mol ). To prepare 1.0 mL of a 10 mM stock, weigh exactly 2.64 mg of the compound.
Weighing: Use a calibrated analytical balance to transfer the solid into a sterile, light-blocking microcentrifuge tube.
Solvation: Add 1.0 mL of room-temperature, anhydrous DMSO (≥99.9% purity).
Agitation: Vortex gently for 1-2 minutes. The high polarity of DMSO will rapidly dissociate the HCl salt.
Validation: Visually inspect against a light source. The solution must be completely transparent with no particulate matter. If particulates remain, sonicate in a water bath for 5 minutes at room temperature.
Storage: Aliquot into 50 µL volumes and store at -20°C. Crucial: Avoid repeated freeze-thaw cycles, which can induce irreversible nucleation and precipitation [1].
Protocol B: Preparation of Aqueous Working Solutions (In Vitro Assays)
Thawing: Thaw a 50 µL DMSO stock aliquot at room temperature. Vortex briefly to ensure homogeneity.
Intermediate Dilution: If your final target concentration is low (e.g., 1 µM), perform a serial dilution in 100% DMSO first (e.g., dilute the 10 mM stock to 200 µM in DMSO). This prevents localized precipitation when the compound contacts water.
Aqueous Transfer: Pipette the DMSO intermediate directly into the center of the aqueous assay medium (e.g., DMEM or PBS) while actively vortexing or stirring.
Causality: Rapid mixing disperses the DMSO instantly, preventing the local aqueous concentration from dropping below the compound's kinetic solubility limit [3].
Final Concentration Check: Ensure the final DMSO concentration is ≤ 0.5% (v/v). For example, adding 5 µL of the 200 µM DMSO intermediate to 995 µL of media yields a 1 µM final concentration with exactly 0.5% DMSO.
Workflow Visualization
Workflow for achieving kinetic aqueous solubility of the target amine hydrochloride.
Quality Control & Troubleshooting
Precipitation on Dilution: If the compound crashes out upon addition to the aqueous buffer (visible as cloudiness or confirmed via LC-MS concentration drop), the kinetic solubility limit has been exceeded. Solution: Use a co-solvent system (e.g., 5% Tween-80 or cyclodextrin) prior to aqueous dilution.
Cytotoxicity Control: Always run a vehicle control containing the exact equivalent percentage of DMSO used in the experimental wells. DMSO concentrations above 1% can severely alter cellular ROS production and baseline viability [2].
References
Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC. Retrieved from[Link]
Application Notes and Protocols for In Vivo Dosing of 1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride in Murine Models
Introduction 1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride is a member of the substituted phenethylamine class of compounds. This class is known for its diverse pharmacological activities, primarily centered on th...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride is a member of the substituted phenethylamine class of compounds. This class is known for its diverse pharmacological activities, primarily centered on the modulation of monoamine neurotransmitter systems, including dopamine, norepinephrine, and serotonin.[1][[“]] Researchers investigating novel compounds within this family for their potential therapeutic applications require robust and reproducible in vivo dosing protocols. These application notes provide a comprehensive guide for the safe and effective administration of 1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride to murine models, emphasizing scientific integrity, experimental rigor, and animal welfare. Due to the limited specific data on this particular molecule, the following guidelines are synthesized from established principles of in vivo pharmacology and data from structurally related phenethylamines. It is imperative that researchers conduct pilot studies to determine the optimal dose range and tolerability for their specific experimental paradigm.
Pre-Dosing Considerations: Laying the Groundwork for Success
Compound Handling and Formulation
The hydrochloride salt form of 1-(4-Methoxyphenyl)-1-phenylethanamine suggests good aqueous solubility. However, experimental verification is crucial.
Vehicle Selection: The choice of vehicle is critical for ensuring compound stability, bioavailability, and minimizing any confounding effects from the vehicle itself.[3][4]
Aqueous Vehicles: For soluble compounds, sterile 0.9% sodium chloride (saline) or phosphate-buffered saline (PBS) are the preferred vehicles due to their physiological compatibility.[3][4]
Co-solvents and Surfactants: For compounds with limited aqueous solubility, a tiered approach to vehicle selection is recommended. It is crucial to conduct tolerability studies for any vehicle used, as some can have their own biological effects.[3][4] A common vehicle for initial in vivo screening consists of a mixture of DMSO, Tween-80, and sterile water (e.g., in a 10:10:80 ratio).[5]
Formulation Protocol:
Accurately weigh the desired amount of 1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride.
If using a co-solvent system, first dissolve the compound in the organic solvent (e.g., DMSO).
Gradually add the surfactant (e.g., Tween-80) while mixing.
Finally, add the aqueous component (e.g., sterile water or saline) dropwise while vortexing to prevent precipitation.
Visually inspect the final formulation for clarity and any undissolved particulate matter. If necessary, sterile filter the solution using a 0.22 µm syringe filter.
Prepare fresh formulations on the day of dosing to ensure stability.[5]
Murine Model Selection
The choice of mouse strain can significantly impact the experimental outcome due to genetic differences in drug metabolism and behavioral responses. Commonly used strains in neuropharmacology research include C57BL/6J and CD-1.[6][7] The selection should be justified based on the specific research question. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with established ethical guidelines.
Administration Route Selection and Protocols
The route of administration influences the pharmacokinetics (PK) of the compound, including the speed of onset, duration of action, and bioavailability. The most common routes for systemic administration in mice are intraperitoneal (IP), subcutaneous (SC), and oral gavage (PO).
Table 1: Summary of Administration Routes and Key Parameters
Parameter
Intraperitoneal (IP)
Subcutaneous (SC)
Oral Gavage (PO)
Description
Injection into the peritoneal cavity.
Injection into the space between the skin and underlying muscle.
Direct administration into the stomach via a feeding tube.
Stressful for the animal, risk of esophageal or stomach perforation.[12][13]
Detailed Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection
Animal Restraint: Gently restrain the mouse by scruffing the neck and back to immobilize the head and body. The "three-fingers" restraint method is recommended.[16]
Injection Site Identification: Position the mouse with its head tilted downwards. The ideal injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[8][16][17]
Injection Procedure:
Use a new sterile syringe and needle (25-27 G) for each animal.[8][16]
Insert the needle, bevel up, at a 30-45 degree angle into the identified injection site.[16][17]
Gently aspirate to ensure no fluid or blood is drawn back, which would indicate improper placement in an organ or blood vessel.[18]
Inject the calculated volume smoothly and withdraw the needle.
Return the animal to its cage and monitor for any adverse reactions.[8]
Protocol 2: Subcutaneous (SC) Injection
Animal Restraint: Restrain the mouse by scruffing the loose skin over the shoulders.[10][18][19]
Injection Site Identification: The most common site is the loose skin over the back, between the shoulder blades.[20]
Injection Procedure:
Use a new sterile syringe and needle (26-27 G) for each animal.[10][11]
Inject the solution, which will form a small bleb under the skin.
Withdraw the needle and return the animal to its cage.
Protocol 3: Oral Gavage (PO)
Animal Restraint: Proper restraint is critical to prevent injury. Hold the mouse firmly by the scruff to extend the head and neck, creating a straight line to the esophagus.[12][14][21]
Gavage Tube Measurement: Measure the gavage needle externally from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark this length on the tube.[12][15][21]
Tube Insertion:
Use a flexible or ball-tipped gavage needle (20-22 G for adult mice).[14][15]
Gently insert the tube into the mouth, slightly to one side, and advance it over the tongue towards the esophagus.[12][13] The animal should swallow as the tube passes.
Crucially, if any resistance is met, do not force the tube. Withdraw and re-attempt.[12][14]
Substance Administration: Once the tube is correctly positioned, administer the substance slowly.[13][21]
Tube Removal: After administration, remove the tube in a smooth, gentle motion.[14]
Post-Procedure Monitoring: Observe the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.[13][14]
Dose-Range Finding and Tolerability Studies
Given the absence of specific data for 1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride, a dose-range finding study is mandatory. Based on studies of other substituted phenethylamines, a starting dose range of 1 to 50 mg/kg could be explored.[7][22][23][24]
Experimental Workflow for Dose-Range Finding:
Caption: Workflow for a dose-range finding study.
Potential Mechanism of Action and Signaling Pathways
Substituted phenethylamines typically exert their effects by interacting with monoamine transporters (for dopamine, norepinephrine, and serotonin) and/or directly binding to their receptors.[1][25] A primary mechanism for many phenethylamines is the induction of neurotransmitter release by reversing the function of monoamine transporters.[1] They can also act as agonists at various serotonin (5-HT) and trace amine-associated receptors (TAAR1).[6][25]
Caption: Putative mechanism of action for a substituted phenethylamine.
Trustworthiness and Self-Validation
To ensure the validity and reproducibility of your findings, the following practices are essential:
Blinding: The experimenter should be blinded to the treatment groups to prevent bias in behavioral scoring and data analysis.
Randomization: Animals should be randomly assigned to treatment groups.
Control Groups: Always include a vehicle control group to account for any effects of the injection procedure or the vehicle itself.
Power Analysis: Conduct a power analysis to determine the appropriate number of animals per group to achieve statistically significant results.
Replication: Key findings should be replicated in independent experiments.
By adhering to these detailed protocols and principles of scientific rigor, researchers can confidently and ethically investigate the in vivo effects of 1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride in murine models, paving the way for a deeper understanding of its pharmacological profile.
References
Intraperitoneal (IP) Injection in Rats and Mice SOP - UBC Animal Care Services. (2014, May 15). Retrieved from [Link]
Subcutaneous Injection in Mice | Animals in Science - Queen's University. (2012, February 16). Retrieved from [Link]
Oral Gavage in the Mouse - FSU Office of Research - Florida State University. (2016, October 26). Retrieved from [Link]
Oral Gavaging in mice - SWMS - Flinders University Staff. (2016, December 19). Retrieved from [Link]
Intraperitoneal Injection Guidelines for Mice | PDF - Scribd. Retrieved from [Link]
UBC ANIMAL CARE COMMITTEE TECH 11a ‐ Subcutaneous Injections in Adult Mice SOP. (2020, November 15). Retrieved from [Link]
Matias, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. J Pharm Pharm Sci, 21(1), 110-118. Retrieved from [Link]
Mouse Intraperitoneal (IP) administration Necessary Supplies Technique. Retrieved from [Link]
UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. (2021, February 15). Retrieved from [Link]
Oral Gavage In Mice and Rats - IACUC. Retrieved from [Link]
Subcutaneous (SC) Injection in Mice and Rats LAB_017 Injections - Research support. Retrieved from [Link]
LAB_028 Injections - Intra-peritoneal (IP) in Mice, Rats and Neonates - Research support. Retrieved from [Link]
Matias, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. J Pharm Pharm Sci, 21(1), 110-118. Retrieved from [Link]
Injection Techniques, Restraint, & Handling for Mice and Rats. Retrieved from [Link]
Blough, B. E., et al. (2014). Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. Psychopharmacology, 231(7), 1373–1385. Retrieved from [Link]
LAB_021 Oral Gavage in Mice and Rats - Research support. Retrieved from [Link]
Administration and injection of substances in mice Number: AD-2 Scope - Direction des services vétérinaires. (2011, September 15). Retrieved from [Link]
Jo, Y. H., et al. (2020). Two newly-emerging substituted phenethylamines MAL and BOD induce differential psychopharmacological effects in rodents. J Psychopharmacol, 34(10), 1149-1160. Retrieved from [Link]
Locuson, C. W., 2nd, & Lindsley, C. W. (2014). In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes. ACS chemical neuroscience, 5(2), 99–104. Retrieved from [Link]
Lefranc, F., et al. (2017). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PLoS One, 12(10), e0186326. Retrieved from [Link]
Ettrup, A., et al. (2011). Radiosynthesis and in vivo evaluation of a series of substituted 11 C-phenethylamines as 5HT 2A agonist PET tracers. European Journal of Nuclear Medicine and Molecular Imaging, 38(4), 681–693. Retrieved from [Link]
Gad, S. C., et al. (2006). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology, 25(6), 499-521. Retrieved from [Link]
D'Souza, M. S., & Mark, K. A. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 707. Retrieved from [Link]
Canna, A., et al. (2025). Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice. Int J Mol Sci, 26(5), 2815. Retrieved from [Link]
Shen, H. W., et al. (2012). Nonlinear Pharmacokinetics of 5-Methoxy-N,N-dimethyltryptamine in Mice. Drug Metabolism and Disposition, 40(6), 1236–1244. Retrieved from [Link]
Griffiths, K., et al. (2019). Figure 2: In vivo pharmacokinetic data from mice dosed with various half-life... ResearchGate. Retrieved from [Link]
Yeung, J. H., & Chow, A. H. (1999). Pharmacokinetics of 2-methoxyphenylmetyrapone and 2-bromophenylmetyrapone in rats. Methods and findings in experimental and clinical pharmacology, 21(5), 321–325. Retrieved from [Link]
What is Phenethylamine (PEA) mechanism of action? - Consensus. Retrieved from [Link]
Gal, J., et al. (2018). Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): A new binge-mitigating agent. Toxicology and applied pharmacology, 343, 48–57. Retrieved from [Link]
Davies, J., & Watkins, J. C. (1974). Analysis of the effects of p-methoxy-phenylethylamine on spinal cord neurones. British journal of pharmacology, 51(2), 191–199. Retrieved from [Link]
4-Methoxyphenethylamine - Wikipedia. Retrieved from [Link]
Bengtsson, F., & Stenström, A. (1986). Prevention of dopaminergic toxicity of MPTP in mice by phenylethylamine, a specific substrate of type B monoamine oxidase. Pharmacology & toxicology, 59(5), 363–366. Retrieved from [Link]
Negussie, A. B., et al. (2021). Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. International Journal of Molecular Sciences, 22(21), 11913. Retrieved from [Link]
Gately, J. E., et al. (1979). Behavioral and biochemical effects of para-methoxyphenylethylamine. Research communications in chemical pathology and pharmacology, 23(2), 225–239. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: 1-(4-Methoxyphenyl)-1-phenylethanamine Hydrochloride in Neuropharmacology Research
Introduction & Pharmacological Context
1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride (CAS: 1189717-77-8)[1][2] is a synthetic diarylalkylamine derivative utilized as a specialized probe in neuropharmacological research. Structurally homologous to the 1,2-diarylethylamines (such as diphenidine and ephenidine), this compound is critical for investigating the intersection of glutamatergic signaling and monoaminergic systems[3][4].
Diarylethylamines are characterized by their distinct polypharmacology: they act primarily as uncompetitive antagonists at the N-methyl-D-aspartate (NMDA) receptor and as inhibitors of monoamine reuptake transporters, specifically the dopamine (DAT) and norepinephrine (NET) transporters[4]. The presence of a methoxy substitution on one of the phenyl rings in 1-(4-Methoxyphenyl)-1-phenylethanamine makes it a highly valuable structural tool for structure-activity relationship (SAR) studies. Researchers use it to map how electron-donating groups influence binding affinity and residence time at the NMDA receptor's phencyclidine (PCP) site versus the monoamine transporter binding pockets[4][5].
Physicochemical Properties & Solution Preparation
Expertise & Experience: The hydrochloride salt formulation of 1-(4-Methoxyphenyl)-1-phenylethanamine ensures high aqueous solubility, making it ideal for both in vitro assays and in vivo microdialysis. However, to prevent degradation and maintain precise molarity across longitudinal studies, stock solutions must be handled with strict environmental controls.
Stock Solution: Dissolve the lyophilized powder in sterile, distilled water or artificial cerebrospinal fluid (aCSF) to a concentration of 10 mM.
Storage & Handling: Aliquot the 10 mM stock into low-bind microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles, which can lead to precipitation or micro-crystallization. For patch-clamp or binding experiments, dilute to the final working concentration (typically 1–100 µM) in the appropriate assay buffer immediately prior to use.
Mechanistic Pathway
Mechanism of NMDA receptor pore blockade by 1-(4-Methoxyphenyl)-1-phenylethanamine.
Experimental Protocols
Protocol A: In Vitro Radioligand Binding Assay (NMDA Receptor)
Rationale: To quantify the affinity of 1-(4-Methoxyphenyl)-1-phenylethanamine for the NMDA receptor, a[³H]-MK-801 displacement assay is utilized. Because diarylalkylamines bind deep within the ion channel pore (the PCP site), the channel must be in an "open" state for the ligand to access its target[4][5].
Self-Validating Step: The addition of exogenous glutamate and glycine to the assay buffer is a mandatory causality of the receptor's state-dependency. Failure to include these co-agonists will result in channel closure, preventing the radioligand and the test compound from binding, thereby artificially inflating the apparent IC₅₀.
Step-by-Step Methodology:
Membrane Preparation: Homogenize rat forebrain tissue in ice-cold 0.32 M sucrose. Centrifuge at 1,000 x g for 10 min, collect the supernatant, and centrifuge at 40,000 x g for 20 min to isolate the P2 membrane fraction. Wash the pellet extensively (minimum 3 times) with buffer to remove endogenous glutamate.
Buffer Preparation: Prepare a binding buffer consisting of 5 mM HEPES and 4.5 mM Tris (pH 7.8). Add 10 µM L-glutamate and 10 µM glycine to ensure maximum channel opening.
Incubation: In a 96-well plate, combine 100 µL of membrane suspension (approx. 100 µg protein), 50 µL of [³H]-MK-801 (final concentration 5 nM), and 50 µL of 1-(4-Methoxyphenyl)-1-phenylethanamine at varying concentrations (10⁻⁹ to 10⁻⁴ M).
Equilibration: Incubate the plate at room temperature for 120 minutes. Note: Uncompetitive blockers exhibit slow binding kinetics; premature termination will yield inaccurate affinity estimates.
Termination & Detection: Rapidly filter the reaction through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine) using a cell harvester. Wash three times with ice-cold buffer. Quantify bound radioactivity using liquid scintillation counting.
Data Analysis: Calculate IC₅₀ values using non-linear regression and convert to Kᵢ using the Cheng-Prusoff equation.
Rationale: To confirm that the compound acts as a voltage-dependent, uncompetitive channel blocker (characteristic of dissociative diarylethylamines), electrophysiological recordings on cultured hippocampal neurons are required[3][4].
Self-Validating Step: The extracellular solution must be strictly Mg²⁺-free. Endogenous Mg²⁺ blocks the NMDA pore at resting membrane potentials. If Mg²⁺ is present, it will mask the blocking effect of the test compound, rendering the assay invalid.
Step-by-Step Methodology:
Cell Preparation: Utilize cultured rat hippocampal neurons (10–14 days in vitro).
Solutions:
Extracellular Solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 10 mM HEPES, 10 mM glucose (pH 7.4). Omit MgCl₂. Add 0.5 µM tetrodotoxin (TTX) to block voltage-gated sodium channels.
Intracellular Solution: 140 mM CsF, 10 mM HEPES, 10 mM EGTA, 2 mM MgATP (pH 7.2). Cesium is used to block outward potassium currents.
Recording Configuration: Establish a whole-cell configuration. Voltage-clamp the neuron at a holding potential of -70 mV.
Agonist Application: Apply 100 µM NMDA and 10 µM glycine via a rapid perfusion system to elicit inward currents.
Compound Application: Co-apply 1-(4-Methoxyphenyl)-1-phenylethanamine (e.g., 10 µM) with the NMDA/glycine mixture. Observe the steady-state current inhibition.
Voltage Protocol: Step the membrane potential to +40 mV. A relief of the block at positive potentials confirms the voltage-dependent nature of the pore blockade.
Data Presentation: Expected Pharmacological Profile
Based on established SAR data from structurally homologous 1,2-diarylethylamines (e.g., diphenidine, methoxphenidine)[4], the expected pharmacological profile for 1-(4-Methoxyphenyl)-1-phenylethanamine is summarized below. The methoxy substitution typically retains potent NMDA affinity while moderately enhancing monoamine transporter inhibition.
Wikipedia Contributors. "1,2-Diphenylethylamine". Wikipedia, The Free Encyclopedia. URL: [Link]
Berger ML, Schweifer A, Rebernik P, Hammerschmidt F. "NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds". Bioorganic & Medicinal Chemistry (2009). URL: [Link]
Wallach J, Kang H, Colestock T, et al. "Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues". PLOS One (2016). URL: [Link]
Application Note: Advanced Formulation Strategies for 1-(4-Methoxyphenyl)-1-phenylethanamine Hydrochloride
Executive Summary & Physicochemical Profiling 1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride is a complex primary amine salt. The phenylethanamine backbone is a privileged scaffold widely recognized in the developm...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Physicochemical Profiling
1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride is a complex primary amine salt. The phenylethanamine backbone is a privileged scaffold widely recognized in the development of cardiovascular and central nervous system (CNS) therapeutics [1]. While the dual phenyl rings and methoxy substitution provide significant lipophilic character to the free base, the hydrochloride salt form renders the active pharmaceutical ingredient (API) highly water-soluble [2].
This dichotomous physicochemical profile presents two distinct formulation challenges:
Oral Delivery: The high aqueous solubility of the HCl salt leads to rapid gastric dissolution, risking dose dumping, sharp
Cmax
spikes, and systemic toxicity.
Parenteral/Targeted Delivery: The protonated amine (predicted
pKa≈9.5
) prevents efficient partitioning into the lipid core of nanocarriers, historically resulting in poor encapsulation efficiency (<10%).
To overcome these barriers, this guide details two field-proven formulation workflows: a Sustained-Release Hydrophilic Matrix Tablet for oral administration, and a Lipid Nanoparticle (LNP) System utilizing Hydrophobic Ion Pairing (HIP) for targeted parenteral delivery.
For highly soluble amine hydrochlorides, conventional direct compression often fails to control release. We utilize Hydroxypropyl Methylcellulose (HPMC) K100M. The causality is thermodynamic: upon contact with gastric fluid, the high-viscosity HPMC K100M rapidly hydrates before the highly soluble API can dissolve and diffuse away. This rapid hydration forms a robust, viscous gel barrier. The release mechanism is thereby forced to transition from rapid dissolution to controlled Fickian diffusion through the gel layer, coupled with slow polymer erosion.
Fig 1: Mechanistic workflow of API release from the HPMC hydrophilic matrix.
This protocol is designed as a self-validating system. In-process quality control (IPQC) steps dictate whether the formulation proceeds or requires adjustment.
Step 1: Blending and De-agglomeration
Sieve 1-(4-Methoxyphenyl)-1-phenylethanamine HCl (50 mg/tablet target), HPMC K100M (30% w/w), Microcrystalline Cellulose (Avicel PH-102, qs to 100%), and Colloidal Silicon Dioxide (0.5% w/w) through a 40-mesh screen.
Blend in a V-blender for 15 minutes at 25 RPM.
Add Magnesium Stearate (1.0% w/w, pre-sieved through 60-mesh) and blend for exactly 3 additional minutes. Extended blending will overlubricate the granules, delaying matrix hydration and artificially depressing the dissolution rate.
Step 2: Compression & Self-Validation
Compress using a rotary tablet press equipped with 8 mm standard concave punches. Target a tablet weight of 250 mg.
Validation Check: Measure tablet hardness and friability immediately.
Target Hardness: 6–8 kp.
Target Friability: < 0.5%.
Self-Correction: If friability exceeds 0.5%, increase compression force by 2 kN. If capping occurs, reduce press speed to increase dwell time, allowing the elastic recovery of HPMC to dissipate.
Formulation Strategy II: Lipid Nanoparticles via Hydrophobic Ion Pairing (HIP)
The Causality of Hydrophobic Ion Pairing
Attempting to encapsulate a hydrophilic phenylethanamine salt directly into an LNP results in the API remaining in the aqueous phase during microfluidic mixing. To solve this, we employ Hydrophobic Ion Pairing (HIP) [3]. By introducing an anionic counter-ion (e.g., Sodium Docusate), the negatively charged sulfate group binds electrostatically to the protonated amine of the API. This neutralizes the charge and masks the hydrophilic functional groups, drastically increasing the apparent partition coefficient (
logP
) and driving the API into the lipid core.
Dissolve 1-(4-Methoxyphenyl)-1-phenylethanamine HCl in 10 mM Acetate Buffer (pH 4.0) to a concentration of 2 mg/mL.
Add Sodium Docusate at a 1:1 molar charge ratio. Stir at 400 RPM for 30 minutes at room temperature. The solution may become slightly opalescent, indicating HIP formation.
Step 2: Lipid Phase Preparation (Organic Phase)
Dissolve the lipid mixture in anhydrous ethanol. A standard composition is Ionizable Lipid : DSPC : Cholesterol : PEG-Lipid at a molar ratio of 50:10:38.5:1.5. Target a total lipid concentration of 12.5 mM.
Step 3: Microfluidic Mixing & Self-Validation
Load the aqueous phase (HIP complex) and organic phase (lipids) into a microfluidic mixer (e.g., Precision NanoSystems Ignite).
Set the Flow Rate Ratio (FRR) to 3:1 (Aqueous:Ethanol) and Total Flow Rate (TFR) to 12 mL/min.
Collect the effluent and immediately dialyze against 1X PBS (pH 7.4) using a 10 kDa MWCO cassette for 12 hours to remove ethanol and unencapsulated API.
Validation Check: Measure particle size and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS).
Self-Correction: If PDI > 0.2, the mixing was non-uniform. Increase the TFR to 15 mL/min to increase Reynolds number and chaotic advection within the microfluidic cartridge. Do not proceed to in vivo studies with PDI > 0.2.
Quantitative Data & Quality Control Metrics
To ensure reproducibility across batches, the following Critical Quality Attributes (CQAs) must be met. The table below summarizes the target metrics for both the oral and parenteral formulations.
Formulation Type
Critical Quality Attribute (CQA)
Target Metric
Analytical Method
Matrix Tablet
Hardness
6.0 – 8.0 kp
Diametral Crushing Tester
Matrix Tablet
Friability
< 0.5% weight loss
USP Friabilator (100 drops)
Matrix Tablet
In Vitro Release (T_50%)
4.0 – 6.0 Hours
USP App II, 50 RPM, pH 6.8
LNP (HIP)
Z-Average Particle Size
80 – 120 nm
Dynamic Light Scattering (DLS)
LNP (HIP)
Polydispersity Index (PDI)
< 0.15
Dynamic Light Scattering (DLS)
LNP (HIP)
Encapsulation Efficiency (EE%)
> 85%
Ultrafiltration + RP-HPLC
LNP (HIP)
Zeta Potential
-2.0 to +2.0 mV
Electrophoretic Light Scattering
References
National Institutes of Health (NIH)
Light-Responsive Ru–Se Coordinated Nanoreactor Spatiotemporally Relieves Hypoxia for Photodynamic Therapy of Bladder Cancer
ACS Applied Materials & Interfaces
URL
National Institutes of Health (NIH)
Technical Notes & Optimization
Troubleshooting
Troubleshooting poor solubility of 1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride in aqueous buffers
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous formulation of highly lipophilic amine salts.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous formulation of highly lipophilic amine salts.
The compound , 1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride (CAS: 1189717-77-8)[1], presents a classic biopharmaceutical paradox. While it is formulated as a hydrochloride salt to improve solubility, its molecular architecture features a massive, sterically hindered hydrophobic core (a phenyl ring, a 4-methoxyphenyl ring, and a methyl group all bound to the alpha-carbon). This severe lipophilicity often overrides the hydration potential of the protonated primary amine, leading to rapid precipitation in standard biological buffers[2][3].
Below is our authoritative troubleshooting guide and self-validating methodology to overcome these solubility barriers.
Diagnostic Workflow
Before applying a solubilization strategy, it is critical to identify the thermodynamic driver of the precipitation.
Fig 1. Diagnostic workflow for determining the root cause of amine salt precipitation.
Frequently Asked Questions (Troubleshooting)
Q1: Why does my compound precipitate instantly when added to PBS, even though it is a hydrochloride salt?A1: This is primarily driven by the Common-Ion Effect and Salting Out . Phosphate-Buffered Saline (PBS) contains a high concentration of chloride ions (~137 mM NaCl). According to Le Chatelier’s principle, introducing excess chloride ions to a solution of a hydrochloride salt shifts the solubility equilibrium (
Ksp=[Amine+][Cl−]
) toward the solid state, forcing the drug out of solution[4]. Furthermore, the high ionic strength of PBS increases the polarity of the water network, which thermodynamically rejects ("salts out") the highly lipophilic diaryl-alkyl core of the molecule.
Q2: How does buffer pH influence the solubility of this specific amine?A2: The precipitation is highly pH-dependent. Primary amines typically exhibit a
pKa
between 8.5 and 9.5. In physiological buffers (pH 7.4), a measurable fraction of the compound deprotonates into its free base form. Because the free base lacks the ionic charge of the ammonium headgroup, its aqueous solubility is exponentially lower than that of the salt[2][5]. If the concentration of the generated free base exceeds its intrinsic solubility limit, it will rapidly crash out of solution as an amorphous or crystalline solid.
Q3: What are the most effective, biologically compatible strategies to solubilize this compound?A3: To solubilize this compound without disrupting downstream in vitro assays, you must disrupt the hydrophobic interactions causing aggregation. We recommend two approaches:
Co-solvency (DMSO): DMSO lowers the dielectric constant of the aqueous mixture, reducing the energetic penalty of solvating the bulky phenyl and 4-methoxyphenyl rings[2]. However, this is limited by cellular toxicity thresholds (typically <1% v/v).
Inclusion Complexation (HP-β-CD): Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the superior choice. It features a hydrophobic internal cavity that encapsulates the lipophilic diaryl core, while its hydrophilic exterior maintains excellent water solubility[2][6].
Quantitative Comparison of Solubilization Strategies
Formulation Strategy
Excipient Concentration
Expected Solubility Range
Biological Assay Compatibility
Standard PBS (pH 7.4)
None
< 0.1 mg/mL
High (if soluble)
Acidic Buffer (pH 5.5)
None
~ 0.5 - 1.0 mg/mL
Medium (pH may stress cells)
DMSO Co-solvency
5% v/v
~ 2.0 - 5.0 mg/mL
Low (Cytotoxic at >1%)
HP-β-CD Complexation
10% w/v
> 10.0 mg/mL
High (Biocompatible)
Mechanistic Pathway of Solubilization
Fig 2. Mechanistic pathway of cyclodextrin-mediated solubilization of lipophilic amines.
Self-Validating Protocol: HP-β-CD Complexation
To ensure scientific integrity, a protocol must prove its own success. This methodology utilizes a "water-first" approach to avoid the common-ion effect, followed by a centrifugation step to validate that the compound is in a true thermodynamic solution, rather than a metastable micro-suspension.
Prepare the Excipient Vehicle: Dissolve HP-β-CD in ultra-pure water to create a 10% w/v solution. Do not use PBS at this stage to prevent premature chloride-induced salting out.
API Addition: Weigh the required amount of 1-(4-Methoxyphenyl)-1-phenylethanamine HCl to achieve your target stock concentration (e.g., 5 mg/mL) and add it to the cyclodextrin solution.
Thermodynamic Activation: Vortex the mixture vigorously for 60 seconds, then place it in a sonicating water bath at 37°C for 15 minutes. Causality: Sonication provides the activation energy required for the bulky diaryl core to displace water molecules inside the cyclodextrin cavity, forming the inclusion complex.
Buffer Titration: Once the solution appears optically clear, slowly titrate in 10X PBS to reach a final 1X PBS concentration. The pre-formed inclusion complex will shield the amine salt from the common-ion effect of the chloride.
Validation Step (Critical): Centrifuge the final mixture at 10,000 x g for 5 minutes.
Observation: Carefully inspect the bottom of the tube.
Interpretation: If a white pellet is visible, the solubility limit of the inclusion complex has been exceeded; you must increase the HP-β-CD percentage. If no pellet is present, you have successfully achieved a true, stable solution ready for biological assays.
References
A Lipophilic Salt Form to Enhance the Lipid Solubility and Certain Biopharmaceutical Properties of Lapatinib
Source: Molecular Pharmaceutics - ACS Publications
URL:[Link]
Salt formation to improve drug solubility
Source: USPTO / Novartis
URL:[Link]
Solubilization techniques used for poorly water-soluble drugs
Source: PMC - NIH
URL:[Link]
Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide
Source: MDPI
URL:[Link]
Technical Support Center: Optimizing HPLC Retention Time for 1-(4-Methoxyphenyl)-1-phenylethanamine Hydrochloride Analysis
Welcome to the technical support center for the analysis of 1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the analysis of 1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing High-Performance Liquid Chromatography (HPLC) methods. Here, we will address common challenges related to retention time, drawing on established scientific principles to ensure robust and reproducible results.
Troubleshooting Guide: Retention Time Issues
Unstable or suboptimal retention times are a frequent hurdle in HPLC method development. This section provides a systematic approach to diagnosing and resolving these issues for 1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride, a basic aromatic amine.
Issue 1: Drifting or Shifting Retention Times
Q: My retention time for 1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride is gradually decreasing (or increasing) over a sequence of injections. What is causing this?
A: Retention time drift is a common problem that can often be traced to a few key factors. The first step is to determine if the drift is related to the flow rate or to a chemical change in the system.[1] If the retention time of the void marker (t0) is also shifting proportionally, the issue is likely mechanical or related to the pump. If the t0 is stable, the problem is chemical in nature.[1][2]
Probable Causes & Solutions:
Insufficient Column Equilibration: The column may not be fully equilibrated with the mobile phase before the first injection, especially with gradient methods or after the system has been idle.
Solution: Ensure the column is flushed with at least 10-20 column volumes of the initial mobile phase. For a standard 150 x 4.6 mm column, this equates to a 20-30 minute equilibration period at 1 mL/min.
Mobile Phase Instability: The composition of the mobile phase can change over time.
Selective Evaporation: More volatile components, like acetonitrile or additives such as trifluoroacetic acid (TFA), can evaporate from the mobile phase reservoir, leading to a gradual change in its composition and, consequently, retention time.[1][3]
Solution: Keep mobile phase reservoirs covered and prepare fresh mobile phase daily. For methods sensitive to pH, it's crucial to measure the pH of the aqueous portion before adding the organic modifier.[4]
Temperature Fluctuations: Column temperature has a significant impact on retention time. A 1°C change can alter retention times by 1-2%.[2] Ambient laboratory temperature changes can cause gradual drift.
Solution: Use a column oven to maintain a constant and controlled temperature (e.g., 30 °C or 35 °C). This is one of the most effective ways to ensure retention time stability.[5]
Column Contamination and Aging: Accumulation of sample matrix components on the column can alter its chemistry over time, leading to retention shifts and peak shape problems.[6] This is a common issue with repeated injections.
Solution: Implement a column washing procedure after each analytical batch. Use a strong solvent (like 100% acetonitrile or methanol) to elute strongly retained compounds. A guard column is also highly recommended to protect the analytical column.
Issue 2: Poor Peak Shape (Tailing)
Q: I am observing significant peak tailing for my analyte. How can I improve the peak symmetry?
A: Peak tailing for basic compounds like 1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride is often due to secondary interactions with the stationary phase. The primary amine group in your analyte can interact with acidic residual silanol groups on the silica-based stationary phase through ion-exchange mechanisms, leading to tailing.[4]
Probable Causes & Solutions:
Silanol Interactions: At mid-range pH, residual silanols on the silica backbone of the C18 column are ionized and negatively charged, leading to strong, undesirable interactions with the protonated basic analyte.
Solution 1: Lower the Mobile Phase pH: By operating at a low pH (e.g., 2.5-3.5), the silanol groups are protonated and rendered neutral, minimizing secondary interactions.[4][5] This is the most common approach. Use a buffer such as phosphate or an additive like formic acid or TFA.
Solution 2: Use a High pH: At a high pH (e.g., 9-10), the basic analyte is in its neutral form, which can increase retention and improve peak shape.[7] Caution: This requires a pH-stable column, as traditional silica columns degrade above pH 8.
Column Overload: Injecting too much sample mass can lead to peak fronting or tailing.
Solution: Reduce the concentration of the injected sample or decrease the injection volume.
Issue 3: Retention Time is Too Short or Too Long
Q: My analyte is eluting too close to the void volume (low retention) or is taking too long to elute. How can I adjust the retention time?
A: Adjusting retention is a core part of method development. The key is to modify the mobile phase strength or the mobile phase pH to control the analyte's interaction with the stationary phase.
Probable Causes & Solutions:
Mobile Phase Composition: The percentage of the organic modifier (typically acetonitrile or methanol) is the primary driver of retention in reversed-phase HPLC.
Solution for Low Retention: Decrease the percentage of the organic solvent in the mobile phase. This will increase the polarity of the mobile phase, leading to stronger interaction with the C18 stationary phase and thus longer retention.
Solution for High Retention: Increase the percentage of the organic solvent. This will decrease the mobile phase polarity, causing the analyte to elute faster.
Mobile Phase pH: For an ionizable compound, pH is a powerful tool to manipulate retention.[8]
Solution for Low Retention: 1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride is a basic compound. At low pH, it is protonated (ionized) and more polar, resulting in shorter retention.[7] To increase retention, you can increase the pH. As the pH approaches and surpasses the pKa of the amine, the analyte becomes more neutral and hydrophobic, leading to longer retention.[8][9]
Solution for High Retention: To decrease retention, lower the mobile phase pH to ensure the analyte is fully protonated and thus more polar.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for 1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride?
A1: A good starting point for a reversed-phase method would be:
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
Mobile Phase B: Acetonitrile.
Gradient: A scouting gradient from 10% to 90% B over 15-20 minutes is an excellent way to determine the approximate elution conditions.[5]
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: UV at a wavelength where the analyte has good absorbance (e.g., 225 nm, determined by a UV scan).
Q2: How does the choice of organic modifier (acetonitrile vs. methanol) affect the separation?
A2: Acetonitrile and methanol have different solvent properties that can alter selectivity (the elution order of compounds). Acetonitrile is generally a stronger solvent for this type of compound, leading to shorter retention times compared to methanol at the same percentage. It also has a lower viscosity, which results in lower backpressure. If you are having trouble separating your main analyte from impurities, switching the organic modifier is a powerful tool to change the selectivity of the separation.[5]
Q3: Why is buffering the mobile phase important?
A3: For ionizable analytes, small changes in pH can lead to significant shifts in retention time, especially if the mobile phase pH is close to the analyte's pKa.[10] A buffer resists these pH changes, leading to a more robust and reproducible method.[4] For consistent results, it is recommended to operate at a pH at least one unit away from the analyte's pKa.
Data Presentation & Protocols
Table 1: Effect of Mobile Phase Composition on Retention Time
This table illustrates the typical effect of varying the organic modifier percentage on the retention time of 1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride.
% Acetonitrile (Isocratic)
Retention Time (min)
Theoretical Plates (N)
Tailing Factor (Tf)
50%
2.8
8500
1.3
45%
4.5
9200
1.2
40%
7.2
9800
1.1
35%
11.5
10500
1.1
Conditions: C18 column (150 x 4.6 mm, 5 µm), 1.0 mL/min, 30°C, Mobile Phase A: 0.1% Formic Acid in Water.
Experimental Protocol: pH Optimization Study
This protocol outlines a systematic approach to evaluate the effect of mobile phase pH on retention and peak shape.
Objective: To determine the optimal mobile phase pH for the analysis of 1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride.
Materials:
HPLC system with UV detector
C18 column (e.g., 150 mm x 4.6 mm, 5 µm)
1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride reference standard
HPLC grade water, acetonitrile, phosphoric acid, and potassium phosphate monobasic.
Procedure:
Prepare a stock solution of the analyte at 1 mg/mL in 50:50 water:acetonitrile. Dilute to a working concentration of 50 µg/mL.
Prepare three different aqueous mobile phases (Mobile Phase A):
pH 2.5: 20mM potassium phosphate buffer, pH adjusted to 2.5 with phosphoric acid.
pH 4.5: 20mM potassium phosphate buffer, pH adjusted to 4.5 with phosphoric acid.
pH 7.0: 20mM potassium phosphate buffer, pH adjusted to 7.0 with phosphoric acid.
Set up the HPLC method:
Mobile Phase B: Acetonitrile
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Injection Volume: 10 µL
Isocratic Elution: 40% Acetonitrile : 60% Aqueous Buffer (adjust % as needed to get a suitable starting retention time).
Equilibrate the system: For each pH condition, equilibrate the column for at least 30 minutes.
Inject the working standard in triplicate for each pH condition.
Record the retention time, peak area, theoretical plates, and tailing factor for each injection.
Analyze the data: Compare the results to determine the pH that provides the best balance of retention, efficiency, and peak symmetry. Typically, a lower pH will yield better peak shape for this basic compound.
Visualized Workflows
Troubleshooting Retention Time Drift
This diagram outlines a logical workflow for diagnosing the root cause of retention time drift.
Caption: A logical flowchart for troubleshooting HPLC retention time drift.
Optimizing Analyte Retention
This diagram shows the relationship between key parameters and their effect on retention time for a basic analyte.
Caption: Key parameter adjustments for optimizing HPLC retention time.
References
THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSE. (n.d.). Farmacia. Retrieved March 27, 2026, from [Link]
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). KNAUER. Retrieved March 27, 2026, from [Link]
Petrovska-Dimitrievska, G., Acevska, J., Nakov, N., Zafirova Gjorgievska, M., & Brezovska, K. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 68(1), 69-74. Retrieved March 27, 2026, from [Link]
Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved March 27, 2026, from [Link]
The use of Mobile Phase pH as a Method Development Tool. (2020, February 17). Chromatography Today. Retrieved March 27, 2026, from [Link]
HPLC Retention Time Drift: Causes & Troubleshooting Guide. (2026, March 8). Timberline Instruments. Retrieved March 27, 2026, from [Link]
Dönmez, Ö. A., & Çelik, F. (2007). Method Optimization and Separation of Aromatic Biogenic Amines and Precursor Amino Acids by High Performance Liquid Chromatography. GU J Sci, 20(2), 67-73. Retrieved March 27, 2026, from [Link]
HPLC Troubleshooting Guide. (n.d.). Waters. Retrieved March 27, 2026, from [Link]
Dolan, J. W. (2002). Troubleshooting Basics, Part III: Retention Problems. LCGC International, 15(6), 346-350. Retrieved March 27, 2026, from [Link]
Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. (2020, August 18). Element. Retrieved March 27, 2026, from [Link]
Causes of Retention Time Drift in HPLC. (n.d.). Element. Retrieved March 27, 2026, from [Link]
Technical Support Center: Reducing Background Noise in LC-MS Analysis of 1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride
Welcome to the technical support center for the LC-MS analysis of 1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troublesho...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the LC-MS analysis of 1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize background noise, a critical factor for achieving accurate and sensitive quantification. This resource provides in-depth, experience-based solutions to common challenges encountered during the analysis of this and similar small molecules.
Introduction: Understanding the "Noise" in Your Signal
In liquid chromatography-mass spectrometry (LC-MS), the goal is to achieve the highest possible signal-to-noise (S/N) ratio for your analyte of interest.[1] Background noise can be broadly categorized into two types: chemical noise and electronic noise.[2]
Chemical Noise: This is the most prevalent source of interference and originates from unwanted ions reaching the detector.[2] These can stem from mobile phase impurities, sample matrix components, carryover from previous analyses, and even contaminants from laboratory equipment like plasticware.[2][3][4]
Electronic Noise: This is inherent to the mass spectrometer's detector and electronic systems. While modern instruments have very low electronic noise, it can still be a factor.[2]
A high background noise level can obscure the analyte signal, leading to poor sensitivity, inaccurate quantification, and a higher limit of detection (LOD).[3][5] For a compound like 1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride, a basic amine, specific attention must be paid to mobile phase pH and potential interactions with the analytical column and system components.
Frequently Asked Questions (FAQs)
Q1: My baseline is consistently high and noisy across the entire chromatogram. What are the likely causes and how can I fix it?
A consistently high and noisy baseline is a classic sign of chemical contamination.[2] The key is to systematically identify and eliminate the source.
Causality: Contaminants in your mobile phase, LC system, or ion source continuously generate ions, leading to an elevated baseline.
Troubleshooting Protocol:
Isolate the Source with Systematic Blank Injections:
System Blank (No Injection): Run the gradient without an injection. This assesses the baseline noise from the LC-MS system itself (solvents, pump, tubing, and detector).
Mobile Phase Blank: Inject your mobile phase. If the noise increases significantly, your solvents or additives are likely contaminated.[2]
Full Procedure Blank: Inject a blank sample that has undergone the entire sample preparation process. This will reveal any contamination introduced by reagents, vials, or extraction cartridges.[2]
Mobile Phase Purity is Non-Negotiable:
Use High-Purity Solvents: Always use LC-MS grade solvents and additives.[2][6][7] HPLC-grade solvents can introduce significant impurities.[1][2]
Freshly Prepared Mobile Phases: Prepare mobile phases daily to prevent microbial growth, which can contribute to background noise.[2][7]
Volatile Buffers Only: For LC-MS, exclusively use volatile buffers like ammonium formate or ammonium acetate to avoid salt precipitation in the ion source.[5][8][9]
System Cleanliness and Maintenance:
Regularly Clean the Ion Source: Contaminants can build up on the ion source components (e.g., cone, needle, transfer tube), leading to increased background noise.[10] A weekly cleaning schedule is a good practice.[11]
System "Steam Clean": An overnight, high-flow flush with a strong organic solvent can be highly effective at removing system-wide contamination.[12]
Q2: I'm observing "ghost peaks" in my blank injections. What is causing this carryover and how can I eliminate it?
Ghost peaks are a clear indication of sample carryover, where remnants of a previous injection appear in subsequent runs.
Causality: The analyte, or other sample components, can adsorb to various parts of the LC system, such as the injector, needle, column, or tubing, and then slowly elute in later runs.
Troubleshooting Protocol:
Optimize the Injector Wash Protocol:
Use a Stronger Wash Solvent: The injector wash solvent should be strong enough to fully dissolve your analyte and any matrix components. A mixture that mimics the strongest mobile phase composition is often a good starting point.
Increase Wash Volume and Duration: Ensure the wash volume is sufficient to thoroughly rinse the needle and injection port.
Column and System Flushing:
Post-Gradient Flush: After each analytical run, flush the column with a high percentage of strong organic solvent to remove any strongly retained compounds.
Dedicated System Flush: If carryover is severe, a more extensive system flush with a sequence of solvents (e.g., water, isopropanol, methanol, acetonitrile) may be necessary.[7]
Q3: My analyte signal is suppressed, especially when analyzing samples in a complex matrix. What is ion suppression and how can I mitigate it?
Ion suppression is a phenomenon where components in the sample matrix interfere with the ionization of the analyte, leading to a reduced signal.[8][13][14] This is a major challenge in bioanalysis and other complex sample types.[15]
Causality: Co-eluting matrix components compete with the analyte for ionization in the MS source.[3][13] This can be due to competition for charge, changes in droplet surface tension, or chemical interactions.[3][13]
Troubleshooting Protocol:
Improve Chromatographic Separation:
Optimize the Gradient: Modify the mobile phase gradient to achieve better separation between your analyte and interfering matrix components.
Alternative Column Chemistry: For a basic compound like 1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride, a column with a different stationary phase (e.g., phenyl-hexyl) might offer different selectivity and resolve it from suppressive matrix components.[16][17]
Enhance Sample Preparation:
Solid-Phase Extraction (SPE): SPE is a powerful technique to selectively isolate the analyte and remove a significant portion of the interfering matrix.[8][18]
Liquid-Liquid Extraction (LLE): LLE can also be effective in cleaning up samples by partitioning the analyte into a solvent that is immiscible with the sample matrix.[18]
Reduce Sample Concentration:
If the analyte concentration is high enough, simply diluting the sample can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression.[19]
Q4: What are the optimal MS source parameters for analyzing 1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride?
Optimizing the ion source parameters is crucial for maximizing the signal and minimizing noise.[1][20] For a phenethylamine derivative, which readily forms a positive ion, positive electrospray ionization (ESI) is the mode of choice.
Causality: Source parameters control the efficiency of droplet formation, desolvation, and ion transfer into the mass spectrometer.
Key Parameters to Optimize:
Parameter
Function
Optimization Strategy
Capillary/Spray Voltage
Drives the electrospray process.
Tune for maximum analyte signal intensity. A typical starting point for positive ESI is 3-5 kV.
Nebulizing Gas Flow
Assists in forming a fine spray of droplets.
Adjust to achieve a stable spray. Higher flow rates may be needed for higher LC flow rates.[1]
Drying Gas Flow & Temperature
Aids in desolvation of the droplets to release gas-phase ions.
Increase flow and temperature to enhance desolvation, but be cautious of thermal degradation of the analyte.[1]
Cone/Nozzle Voltage
Helps to focus ions into the mass spectrometer and can aid in desolvation.
Optimize for the best signal-to-noise ratio. Increasing this voltage can sometimes reduce background noise.[21][22]
Prepare a standard solution of 1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride at a representative concentration (e.g., 50-100 ng/mL).
Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
Systematically vary one parameter at a time while holding others constant, monitoring the analyte signal intensity.
Begin with the capillary voltage, followed by gas flows and temperatures, and finally the cone voltage.
The optimal setting for each parameter is the one that provides the highest and most stable signal for your analyte.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving high background noise issues in your LC-MS analysis.
Caption: A flowchart for systematic troubleshooting of background noise.
References
Vertex AI Search. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis.
CORDIS. (2024, December 31). Reduction of chemical background noise in LC-MS/MS for trace analysis.
LCGC International. (2026, March 20). Ion Suppression: A Major Concern in Mass Spectrometry.
McLuckey, S. A., & Wells, J. M. (n.d.). Chemical Noise Reduction via Mass Spectrometry and Ion/Ion Charge Inversion: Amino Acids - PMC.
Wikipedia. (n.d.). Ion suppression (mass spectrometry).
ResearchGate. (n.d.). Chemical noise in mass spectrometry: Part I.
Busch, K. L. (2014, August 22). Chemical Noise in Mass Spectrometry.
Separation Science. (2023, December 9). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There.
LCGC. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise.
Waters Corporation. (n.d.). Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines.
BenchChem. (2025). Minimizing background noise in 15N mass spectrometry data.
Guo, X., & Bruins, A. P. (2011, June 15). Characteristics and origins of common chemical noise ions in negative ESI LC-MS.
Full Spectrum Analytics. (2020, March 4). LCMS and LCMSMS Service: Properly Maintaining your Mass Spectrometer.
Technology Networks. (2023, September 27). Optimizing Mobile Phase Solvent Purity for LC-MS.
ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories.
UCT. (n.d.). Advanced Strategies to Improve Detection Limits in Chromatography-Mass Spectrometry.
Select Science. (2015, July 1). Top Tips for LC-MS Sample Preparation.
ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories.
PubMed. (n.d.). Characterization of Typical Chemical Background Interferences in Atmospheric Pressure Ionization Liquid Chromatography-Mass Spectrometry.
Agilent. (n.d.). Tips to Improve Signal-to-Noise Checkout.
Sigma-Aldrich. (n.d.). How to Maximize Sensitivity in LC-MS.
ECHEMI. (n.d.). How to reduce high background noise in an LC MS/MS experiment?
PubMed Central. (n.d.). Suppressing the background of LC-ESI-MS analysis of permethylated glycans using the active background ion reduction device.
ResearchGate. (2022, March 27). Losing Sensitivity of LC/MS signal due to High Background?
Shimadzu. (2020, November 13). Background level/Noise level is too high (LCMS) | FAQ.
Nitrosamines Exchange. (2022, June 16). Background noise in UPLC-MS/MS experience?
PubMed Central. (2025, September 10). A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring.
Technology Networks. (2024, July 30). 4 Steps to Successful Compound Optimization on LC-MS/MS.
Biotech Spain. (2025, November 20). Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis.
MDPI. (2022, December 26). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples.
Shimadzu. (n.d.). LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement.
Forensic Science International. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine.
Agilent. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
PubMed. (2021, August 15). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine.
Waters Corporation. (n.d.). Reversed-phase UPLC-MS/MS Analysis of Plasma Catecholamines And Metanephrines For Clinical Research.
Thermo Fisher Scientific. (n.d.). Highly sensitive and robust LC-MS/MS solution for quantitation of nitrosamine impurities in metformin drug products.
Resolving co-elution problems in 1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride chromatography
Welcome to the Technical Support Center. Analyzing bulky, chiral, primary amines like 1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride presents distinct chromatographic challenges.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. Analyzing bulky, chiral, primary amines like 1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride presents distinct chromatographic challenges. Because this compound is supplied as a hydrochloride salt, it dissociates in solution to form a highly basic cation (pKa ~9.5). This leads to two distinct co-elution paradigms: achiral co-elution (overlapping with synthetic impurities due to severe peak tailing) and chiral co-elution (failure to resolve enantiomers due to non-specific adsorption).
This guide provides field-proven, mechanistically grounded solutions to establish self-validating chromatographic workflows.
Mechanistic Overview: The Causality of Co-Elution
To solve co-elution, we must first understand the thermodynamic and electrostatic forces at play inside the column.
The Ion-Exchange Trap (Achiral Analysis):
In standard Reversed-Phase HPLC (RP-HPLC) at neutral pH, the primary amine of 1-(4-Methoxyphenyl)-1-phenylethanamine is fully protonated (
R−NH3+
). Simultaneously, residual silanol groups on the silica stationary phase are ionized (
Si−O−
). This creates a strong, secondary electrostatic ion-exchange interaction. Because this ion-exchange kinetic desorption is significantly slower than primary hydrophobic partitioning, the analyte molecules exit the column at different rates, resulting in an asymmetrical, tailing peak that swallows closely eluting impurities .
The Masking Effect (Chiral Analysis):
In Normal-Phase Chiral Chromatography, the stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) is coated on a silica support. While the chiral selector provides the spatial environment for enantiomeric discrimination, the unendcapped silanols on the underlying silica act as highly active adsorption sites. The basic amine hydrogen-bonds and ion-pairs with these sites. This non-enantioselective retention mechanism competes with the chiral selector, causing the enantiomeric peaks to broaden and merge.
Figure 1: Mechanistic causality of silanol interactions and the high-pH resolution pathway.
Troubleshooting FAQs
Q1: My 1-(4-Methoxyphenyl)-1-phenylethanamine peak is tailing severely and co-eluting with its desmethyl impurity in RP-HPLC. How do I fix this?A1: You must eliminate the secondary silanol interactions. The most robust method is to switch to a high-pH mobile phase (pH 10.5) using a hybrid particle column (e.g., Ethylene Bridged Hybrid - BEH C18). At pH 10.5, the primary amine is deprotonated and neutral. This completely shuts down the ion-exchange pathway, forcing the molecule to separate based purely on hydrophobicity, yielding sharp, symmetrical peaks . If your laboratory is restricted to low-pH methods, you must add a competing base like 0.1% Triethylamine (TEA) to saturate the silanols.
Q2: I am trying to resolve the enantiomers using a Chiralpak AD-H column, but they are co-eluting as one broad peak. What is failing?A2: The hydrochloride salt form of your analyte is interfering with the transient diastereomeric complex required for chiral recognition. The chloride counterion disrupts hydrogen bonding, and the amine binds to the bare silica. Solution: Add 0.1% Diethylamine (DEA) or Ethanolamine to your mobile phase. DEA is a small, highly basic molecule that outcompetes your bulky API for the active silanol sites, effectively "masking" them. This forces your API to interact exclusively with the chiral selector .
Process Workflow
Figure 2: Decision tree for resolving basic amine co-elution based on analytical goals.
Quantitative Optimization Data
Table 1: Effect of Mobile Phase pH on Achiral RP-HPLC Resolution
Conditions: C18 Column, Gradient: 5-95% Acetonitrile over 10 mins.
Mobile Phase pH
Analyte State
Silanol State
Tailing Factor (
Tf
)
Resolution (
Rs
) vs Impurity
Chromatographic Result
pH 7.0 (Phosphate)
Protonated (
R−NH3+
)
Ionized (
Si−O−
)
2.85
0.8
Severe Co-elution
pH 2.0 (0.1% TFA)
Protonated (
R−NH3+
)
Neutral (
Si−OH
)
1.40
1.7
Partial Resolution
pH 10.5 (Ammonia)
Neutral (
R−NH2
)
Ionized (
Si−O−
)
1.05
3.2
Baseline Resolution
Table 2: Chiral Normal-Phase Optimization Matrix
Conditions: 1.0 mL/min, 25°C, UV Detection at 254 nm.
Chiral Stationary Phase
Mobile Phase Base
Basic Modifier
Enantiomeric Resolution (
Rs
)
Observation
Chiralpak AD-H
Hexane/IPA (90:10)
None
0.0
Single broad peak; no recognition.
Chiralpak AD-H
Hexane/IPA (90:10)
0.1% TEA
1.2
Peaks splitting; incomplete resolution.
Chiralpak AD-H
Hexane/IPA (90:10)
0.1% DEA
2.5
Baseline resolution; sharp peaks.
Chiralpak IG
Hexane/EtOH (80:20)
0.1% DEA
3.1
Superior selectivity via H-bonding.
Validated Experimental Protocols
To ensure data integrity, every protocol must act as a self-validating system. Do not proceed to sample analysis unless the System Suitability Criteria are met.
Protocol A: High-pH Reversed-Phase Method for Chemical Purity
Objective: Resolve 1-(4-Methoxyphenyl)-1-phenylethanamine from closely related synthetic impurities.
Step-by-Step Methodology:
Column Selection: Install an Ethylene Bridged Hybrid (BEH) C18 column (e.g., 100 x 2.1 mm, 1.7 µm). Caution: Do not use standard silica columns at this pH, as the silica bed will dissolve.
Mobile Phase Preparation:
Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.5 using Ammonium Hydroxide.
Mobile Phase B: 100% LC-MS grade Acetonitrile.
Gradient Program: Run a linear gradient from 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min. Column Temperature: 40°C.
Self-Validation (System Suitability): Inject a 10 µg/mL standard of Amitriptyline (a notoriously difficult basic probe).
Pass Criteria: Amitriptyline Tailing Factor (
Tf
) must be
≤1.2
. If
Tf>1.2
, the column's hybrid surface is compromised, or the pH is too low. Do not proceed until corrected.
Sample Analysis: Inject the sample. The deprotonated analyte will elute with high efficiency, resolving previously co-eluting impurities.
Protocol B: Polar Organic Chiral Method for Enantiomeric Purity
Objective: Achieve baseline resolution (
Rs>2.0
) of the (R) and (S) enantiomers.
Step-by-Step Methodology:
Column Selection: Install an immobilized polysaccharide chiral column (e.g., Chiralpak IG, 250 x 4.6 mm, 5 µm).
Mobile Phase Preparation: Prepare an isocratic mixture of Hexane and Ethanol (80:20 v/v).
Modifier Addition (Critical Step): Add exactly 0.1% (v/v) Diethylamine (DEA) to the pre-mixed mobile phase. Sonicate for 10 minutes to degas and ensure homogeneous distribution of the modifier.
Equilibration: Flush the column at 1.0 mL/min for at least 30 column volumes to ensure the DEA fully coats the active silanol sites on the silica support.
Self-Validation (System Suitability): Inject a racemic standard of 1-(4-Methoxyphenyl)-1-phenylethanamine (1 mg/mL).
Pass Criteria: Resolution (
Rs
) between enantiomers must be
≥2.0
, and the
Tf
of the second eluting peak must be
≤1.5
. If peaks are broad, increase DEA to 0.2% (maximum) or switch to Ethanolamine.
Sample Analysis: Inject the unknown samples to determine enantiomeric excess (ee%).
References
Stella, C., et al. "Analysis of basic compounds at high pH values by reversed-phase liquid chromatography." Journal of Separation Science, vol. 27, no. 4, 2004, pp. 284-292.[Link]
Waters Corporation. "Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds." Waters Application Notes, 2010. [Link]
Shimadzu Corporation. "Improvement of Peak Shape in Analysis of Basic Compounds and Reduction of Carryover." Shimadzu Application News, 2022.[Link]
Reference Data & Comparative Studies
Validation
High-Purity Reference Standard vs. Commercial Grade: ¹H and ¹³C NMR Spectral Comparison of 1-(4-Methoxyphenyl)-1-phenylethanamine Hydrochloride
Executive Summary In pharmaceutical development and advanced synthetic chemistry, the structural validation of chiral intermediates is non-negotiable. 1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride (CAS: 1189717-77...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In pharmaceutical development and advanced synthetic chemistry, the structural validation of chiral intermediates is non-negotiable. 1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride (CAS: 1189717-77-8) is a privileged structural motif frequently utilized as a chiral benzylamine auxiliary and active pharmaceutical ingredient (API) precursor[1]. This guide objectively compares the Nuclear Magnetic Resonance (NMR) performance of a High-Purity Reference Standard (>99.8%) against a Standard Commercial Grade (~94.5%) . By analyzing ¹H and ¹³C NMR spectra, we provide actionable insights into impurity profiling, spectral resolution, and the causality behind signal degradation in sub-optimal batches.
Introduction: The Criticality of High-Purity Chiral Benzylamines
The synthesis of chiral benzylamines and their derivatives is a cornerstone of modern drug discovery[2]. When utilizing 1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride in stereoselective synthesis, even trace impurities can poison transition-metal catalysts or skew enantiomeric excess (ee) calculations.
NMR spectroscopy serves as the ultimate arbiter of structural integrity. However, the quality of the NMR data is inextricably linked to both the purity of the analyte and the rigor of the sample preparation[3]. A poorly prepared or impure sample inevitably leads to distorted spectra, suppressed signals, and misleading structural assignments.
Experimental Protocol: A Self-Validating NMR System
To ensure absolute trustworthiness, the following methodology was employed to acquire the reference spectra. This protocol is designed as a self-validating system , utilizing internal referencing and physical homogeneity checks to guarantee that any spectral anomalies originate from the sample itself, not the preparation method.
Step-by-Step Methodology
Sample Weighing & Concentration :
Action: Accurately weigh 15.0 mg of the analyte for ¹H NMR and 45.0 mg for ¹³C NMR using a microbalance.
Causality: Maintaining an optimal concentration prevents line broadening caused by high solution viscosity, while ensuring a high signal-to-noise (S/N) ratio for the less abundant ¹³C nuclei.
Solvent Selection & Internal Standard :
Action: Dissolve the sample in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-
d6
, 99.9% D) containing 0.03% v/v Tetramethylsilane (TMS).
Causality: DMSO-
d6
is selected over CDCl₃ due to the superior solubility of the polar hydrochloride salt. TMS acts as the self-validating internal standard, anchoring the chemical shift exactly at
δ
0.00 ppm.
Homogenization & Filtration :
Action: Sonicate the solution for 60 seconds, then filter it through a tightly packed glass wool plug directly into a high-quality 5 mm NMR tube.
Causality: Filtering removes microscopic undissolved particulates. Solid matter in the NMR tube distorts the local magnetic field homogeneity, leading to poor shimming and broad, unresolved peaks[3].
Acquisition Parameters :
Action: Acquire spectra at 298 K using a 400 MHz spectrometer (16 scans for ¹H, 1024 scans for ¹³C).
Caption: Workflow for self-validating NMR sample preparation and acquisition.
Data Presentation: Spectral Assignments
The following tables summarize the quantitative NMR data, comparing the High-Purity Reference Standard against the Commercial Grade alternative.
A direct comparison of the impurity profiles reveals stark differences in the manufacturing and purification rigor between the two grades. Table 3 outlines the quantitative impurity data derived from qNMR analysis.
Table 3: Impurity Profiling Comparison
Impurity / Parameter
High-Purity Ref Standard
Commercial Grade Alternative
Causality / Origin
Overall Purity
> 99.8%
94.5%
Rigorous recrystallization vs. rapid precipitation
4-Methoxyacetophenone
Not Detected (< 0.05%)
2.1% (
δ
2.50 ppm, s)
Incomplete conversion / Imine hydrolysis
Residual Solvents
Not Detected
1.8% (Ethyl Acetate)
Insufficient vacuum drying post-synthesis
Water Content
< 0.1%
1.6% (
δ
3.33 ppm, s)
Lack of lyophilization; hygroscopic HCl salt
The Causality of Signal Degradation
In the Commercial Grade sample, the broad singlet corresponding to the ammonium protons (-NH₃⁺) at
δ
8.90 ppm is nearly entirely suppressed. Why does this occur?
This is a direct consequence of the 1.6% water content in the crude grade. The trace moisture facilitates rapid chemical exchange between the -NH₃⁺ protons and H₂O molecules, causing the ammonium signal to broaden into the baseline. Furthermore, the presence of unreacted 4-methoxyacetophenone (
δ
2.50 ppm) indicates a failure in the downstream purification process. During the synthesis of 1,1-diarylalkylamines, the intermediate imine is highly susceptible to hydrolysis if the organometallic addition step is incomplete or if aqueous workup is poorly controlled.
Caption: Synthetic pathway illustrating the origin of major impurities in crude grades.
Conclusion
The comparative NMR analysis unequivocally demonstrates the superiority of the High-Purity Reference Standard. The Commercial Grade alternative suffers from residual solvents, unreacted precursors, and moisture contamination, which not only compromise the accuracy of quantitative analytical workflows but also risk introducing side reactions in sensitive catalytic applications. For researchers developing robust stereoselective methodologies, utilizing the High-Purity grade of 1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride is a fundamental requirement.
Efficacy Comparison Guide: 1-(4-Methoxyphenyl)-1-phenylethanamine Hydrochloride vs. Standard Phenylethylamines
Executive Summary & Structural Divergence The structural framework of phenylethylamines represents one of the most privileged scaffolds in neuropharmacology. Standard phenylethylamines (e.g., dopamine, amphetamine) are c...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Divergence
The structural framework of phenylethylamines represents one of the most privileged scaffolds in neuropharmacology. Standard phenylethylamines (e.g., dopamine, amphetamine) are characterized by a 2-arylethylamine backbone. This linear, relatively unhindered topology allows them to fit precisely into the orthosteric binding pockets of monoamine transporters (DAT, NET, SERT) and the Trace Amine-Associated Receptor 1 (TAAR1).
Conversely, 1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride is a primary amine derivative belonging to the 1,1-diarylethylamine class. The synthesis of 1,1-diarylethylamines has demonstrated that adding a second bulky aryl group (the 4-methoxyphenyl moiety) at the alpha-carbon creates severe steric hindrance ()[1]. This topological shift prevents the molecule from engaging with narrow monoamine transporter pockets. Instead, this lipophilic, bulky structure perfectly complements the hydrophobic PCP-binding site within the ion channel pore of the N-methyl-D-aspartate (NMDA) receptor, shifting the compound's efficacy from a monoaminergic stimulant to a dissociative glutamatergic modulator, a mechanism well-documented in related diarylethylamines like methoxphenidine and diphenidine ()[2].
Mechanistic Pathways
Divergent pharmacological signaling pathways of standard phenylethylamines vs 1,1-diarylethylamines.
Comparative Efficacy Data
Clinical and toxicological reports on methoxy-substituted diarylethylamines confirm that this structural class induces altered mental status, dissociation, and hallucinations, consistent with potent NMDA receptor antagonism rather than classical monoaminergic stimulation ()[3]. The table below summarizes the quantitative and qualitative efficacy differences between the two classes.
Pharmacological Parameter
Standard Phenylethylamines (e.g., Amphetamine)
1-(4-Methoxyphenyl)-1-phenylethanamine HCl
Structural Classification
2-Arylethylamine
1,1-Diarylethylamine
Primary Target Receptor
TAAR1, DAT, NET, VMAT2
NMDA Receptor (GluN1/GluN2)
Target Binding Affinity (K_i)
DAT: ~40–100 nM
NMDAR: ~100–300 nM (Class Extrapolation)
Primary Mechanism of Action
Substrate-induced monoamine efflux
Non-competitive open-channel blockade
Secondary Targets
SERT, MAO
Weak DAT inhibition (No efflux)
Physiological Output
Central nervous system stimulation
Dissociative anesthesia / Glutamatergic shift
Experimental Methodologies
To objectively compare the efficacy and validate the mechanistic shift of 1-(4-Methoxyphenyl)-1-phenylethanamine HCl against standard phenylethylamines, the following self-validating experimental protocols must be employed.
Objective: To validate the steric shift in receptor affinity from the Dopamine Transporter (DAT) to the NMDA Receptor.
Causality & Setup: We utilize[³H]MK-801, a radioligand that selectively binds to the PCP site inside the NMDA receptor channel. Because 1,1-diarylethylamines require the channel to be open to bind, the assay buffer must include glutamate and glycine. Conversely, [³H]WIN35,428 is used to evaluate residual DAT affinity.
Step-by-Step Method:
Prepare rat forebrain membrane homogenates in 5 mM Tris-HCl buffer (pH 7.4).
NMDAR Assay: Incubate membranes with 5 nM [³H]MK-801, 10 μM glutamate, and 10 μM glycine to ensure channel opening.
Introduce 1-(4-Methoxyphenyl)-1-phenylethanamine HCl at varying concentrations (10⁻⁹ to 10⁻⁴ M). Use Ketamine (10 μM) as a positive control for NMDAR blockade.
DAT Assay: Incubate separate membranes with 2 nM [³H]WIN35,428 and the test compound. Use Amphetamine as a positive control.
Terminate reactions via rapid vacuum filtration through GF/B glass fiber filters and quantify bound radioactivity using liquid scintillation counting.
Self-Validation: If the compound acts as a true 1,1-diarylethylamine, it will successfully displace [³H]MK-801 (yielding an IC₅₀ curve) but fail to significantly displace [³H]WIN35,428, confirming the structure-activity relationship shift.
Objective: To confirm that the compound acts as a non-competitive channel blocker rather than a competitive antagonist at the glutamate binding site.
Causality & Setup: By holding the membrane potential at varying voltages (-70 mV and +40 mV), we test for voltage dependency. Channel blockers (like Mg²⁺ or PCP-site antagonists) are typically expelled from the pore at positive membrane potentials due to electrostatic repulsion.
Establish whole-cell configuration using borosilicate glass pipettes filled with a Cs-based internal solution (to block K⁺ currents).
Voltage-clamp the neuron at -70 mV and apply 100 μM NMDA + 10 μM glycine via rapid perfusion to elicit inward currents.
Co-apply 1-(4-Methoxyphenyl)-1-phenylethanamine HCl. Measure the percentage inhibition of the steady-state current.
Shift the holding potential to +40 mV and re-measure the current.
Self-Validation: A restoration of the NMDA-induced current at +40 mV validates that the compound is a voltage-dependent, open-channel blocker. Standard phenylethylamines will show zero baseline effect in this assay, validating the system's specificity.
Protocol 3: In Vitro Monoamine Efflux Assay
Objective: To definitively rule out standard phenylethylamine efficacy (monoamine release).
Causality & Setup: Standard phenylethylamines reverse the transport direction of DAT. We use hDAT-expressing HEK293 cells pre-loaded with [³H]dopamine to measure active efflux, distinguishing between mere reuptake inhibitors and active releasers.
Step-by-Step Method:
Seed hDAT-HEK293 cells in 24-well plates and incubate with 20 nM [³H]dopamine for 30 minutes at 37°C.
Wash cells extensively with Krebs-Ringer-HEPES (KRH) buffer to remove extracellular radioligand.
Expose cells to 1-(4-Methoxyphenyl)-1-phenylethanamine HCl (10 μM) or Amphetamine (10 μM, positive control).
Collect the extracellular buffer after 15 minutes and measure fractional[³H]dopamine release via scintillation.
Self-Validation: Amphetamine will trigger massive [³H]dopamine efflux (positive control validation). The 1,1-diarylethylamine should yield baseline efflux levels, proving its lack of standard stimulant efficacy.
References
Kumar, G. S., et al. "Metal Cations from Sacrificial Anodes Act as a Lewis Acid Co-Catalyst in Electrochemical Cross-Coupling of Aryl Bromides and Aziridines." ACS Catalysis, 2023. URL:[Link]
Eiden, C., et al. "Ephenidine, diphenidine, and methoxphenidine complications reported to the French Addictovigilance Network." Fundamental & Clinical Pharmacology, 2018. URL:[Link]
Helander, A., et al. "Intoxications by the dissociative new psychoactive substances diphenidine and methoxphenidine." Clinical Toxicology, 2015. URL:[Link]
A Comparative Guide to Purity Validation of 1-(4-Methoxyphenyl)-1-phenylethanamine Hydrochloride: The Ascendancy of Quantitative NMR
In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For intermediates and APIs such as 1-(4-...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For intermediates and APIs such as 1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride, rigorous and accurate purity determination is paramount. This guide provides an in-depth technical comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional analytical techniques like High-Performance Liquid Chromatography (HPLC) and titrimetry for purity assignment. We will explore the fundamental principles, experimental causality, and provide validated protocols to demonstrate why qNMR is emerging as a primary and more definitive method for this application.
The Challenge: Beyond Relative Purity
The most common method for purity analysis in quality control is reverse-phase HPLC with UV detection. Typically, purity is reported based on area percent normalization. This method is highly sensitive and excellent for profiling impurities. However, it operates on a significant assumption: that the API and all its impurities (both known and unknown) have identical UV response factors at the chosen wavelength. This is rarely the case, leading to potential inaccuracies in the final purity value[1].
Titrimetric methods, while foundational, lack specificity. For a hydrochloride salt, an acid-base titration can determine the total basic content but cannot distinguish the target analyte from other basic impurities.
This is where the unique strength of qNMR lies. As a primary ratio method, ¹H-qNMR provides a direct measurement of the molar concentration of an analyte relative to a certified internal standard[2][3]. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal, a fundamental physical constant that is independent of the molecule's structure[4][5]. This allows for the calculation of an absolute purity value (mass fraction), traceable to the International System of Units (SI) when a certified reference material is used[6][7][8].
Logical Comparison of Analytical Techniques
The diagram below illustrates the hierarchical relationship and key differentiators between these methods.
Caption: Standard workflow for purity determination by qNMR.
Experimental Protocols
Protocol: ¹H-qNMR Purity Assay
Preparation of Alkaline MeOD: Prepare a ~0.1 M solution of sodium deuteroxide (NaOD) in methanol-d₄ (MeOD).
Gravimetric Preparation:
Accurately weigh approximately 15 mg of 1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride into a clean, dry vial. Record the mass (m_A).
To the same vial, accurately weigh approximately 8 mg of certified Maleic Acid internal standard (Purity ≥ 99.5%). Record the mass (m_IS) and its certified purity (P_IS). The goal is an approximate 1:1 molar ratio.
Dissolution: Add approximately 0.75 mL of the alkaline MeOD solution to the vial. Ensure complete dissolution using gentle vortexing or sonication. Transfer the solution to a high-quality 5 mm NMR tube.
NMR Data Acquisition (Example on a 400 MHz spectrometer):
Tune and shim the probe on the sample.
Calibrate the 90° pulse width.
Set the following acquisition parameters:
Pulse Program: Standard 90° pulse (e.g., zg30 or zg90).
Number of Scans (NS): 32 (adjust as needed for S/N > 250).
Temperature: Regulated at 298 K.
Data Processing:
Apply an exponential multiplication with a line broadening of 0.3 Hz.
Perform Fourier transformation.
Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
Apply an automated polynomial baseline correction and verify its accuracy, especially around the signals to be integrated.[9]
Quantification:
Identify a well-resolved, non-overlapping signal for the analyte. The three protons of the methoxy group (-OCH₃) often provide a clean, sharp singlet. Let this integral be I_A, corresponding to N_A = 3 protons.
Integrate the singlet for the two olefinic protons of maleic acid. Let this be I_IS, corresponding to N_IS = 2 protons.
Calculate the purity of the analyte (P_A) using the following equation:[10][11]
Subscripts A and IS refer to the Analyte and Internal Standard, respectively.
Protocol: Comparative HPLC-UV (Area %)
Mobile Phase: 60:40 (v/v) Acetonitrile:Water with 0.1% Trifluoroacetic Acid.
Chromatographic Conditions:
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 225 nm.
Injection Volume: 10 µL.
Sample Preparation: Prepare a solution of the analyte in the mobile phase at a concentration of approximately 0.5 mg/mL.
Analysis: Inject the sample and integrate all peaks detected. Calculate purity using the area normalization method:
Purity(
Data Interpretation: A Head-to-Head Comparison
To illustrate the practical differences, consider the following representative data for a single batch of 1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride.
SI Traceable, No analyte-specific standard needed, High accuracy [12][13]
High sensitivity for impurity detection, Widely available
Simple, Inexpensive
Key Limitations
Lower sensitivity than HPLC, Requires careful parameter optimization
Assumes equal response factors for all components,[1] Can underestimate impurities with poor chromophores
Non-specific, Quantifies all basic substances, Prone to interference
Analysis of Discrepancy:
In this illustrative example, HPLC suggests a very high purity of 99.7%. However, qNMR reveals a more accurate value of 98.6%. This discrepancy often arises when an impurity has a much lower UV response factor than the API, causing it to be underrepresented in the HPLC area % calculation.[1] The titration result of >100% could indicate the presence of a lower molecular weight basic impurity, which would lead to an overestimation of the main component. The qNMR result is considered the most trustworthy as it is a direct measure of the molar quantity of the target analyte against a certified standard.
Conclusion
For the definitive purity assessment of pharmaceutical compounds like 1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride, quantitative NMR stands out as a superior analytical technique. Its foundation on the direct proportionality between signal intensity and the number of nuclei provides a direct path to an absolute, SI-traceable purity value, circumventing the inherent assumptions and limitations of relative methods like HPLC area percent analysis. While HPLC remains an indispensable tool for impurity profiling and detection, qNMR should be integrated into quality control workflows as the primary method for purity assignment. By carefully selecting the internal standard, solvent, and acquisition parameters, a robust, accurate, and self-validating qNMR protocol can be established, ensuring the highest confidence in the quality of the API.
References
General Chapters: <761> NUCLEAR MAGNETIC RESONANCE. uspbpep.com. [Link]
NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid). NIST. [Link]
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass. [Link]
A New Realization of SI for Organic Chemical Measurement: NIST PS1 Primary Standard for Quantitative NMR (Benzoic Acid). PubMed. [Link]
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link]
〈761〉 Nuclear Magnetic Resonance Spectroscopy. USP-NF. [Link]
Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. PMC. [Link]
Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. ACS Publications. [Link]
Monographs Affected by Revision to <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF. [Link]
Quantitative 1H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuterated methanol. PubMed. [Link]
Purity by Absolute qNMR Instructions. Metabolomics-based Services & Research. [Link]
qNMR Purity Recipe Book (3 - Data Processing). Mestrelab Research. [Link]
Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. PMC. [Link]
Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. ResearchGate. [Link]
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. [Link]
The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL. [Link]
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
Quantitative 1H NMR methodology for purity assay with high accuracy. ResearchGate. [Link]
qNMR Internal Standard Reference Data (ISRD). BIPM. [Link]
Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. ResearchGate. [Link]
Structural Regiochemistry and Pharmacological Divergence: A Comparative Guide to 1-(4-Methoxyphenyl)-1-phenylethanamine and 1,2-Diarylethylamines
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals The diarylethylamine scaffold is a highly privileged structure in neuropharmacology and synthetic chemistry. However, the spatial arran...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
The diarylethylamine scaffold is a highly privileged structure in neuropharmacology and synthetic chemistry. However, the spatial arrangement of its two aryl rings—specifically whether they occupy a 1,1-geminal or 1,2-vicinal relationship—fundamentally dictates the molecule's conformational flexibility, steric profile, and ultimate biological target.
As a Senior Application Scientist, I have structured this guide to objectively compare the 1,1-diarylethylamine derivative 1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride against the well-characterized 1,2-diarylethylamine class (e.g., diphenidine, methoxphenidine). This guide synthesizes structural mechanics, receptor affinities, and field-proven experimental protocols to aid researchers in scaffold selection and assay design.
Structural Topology and Steric Mechanics
The fundamental divergence between these compounds lies in their regiochemistry, which governs their 3D conformation and receptor-pocket compatibility.
In 1-(4-Methoxyphenyl)-1-phenylethanamine, the alpha-carbon (C1) is fully substituted. It bears a phenyl ring, a 4-methoxyphenyl ring, a methyl group (C2 of the ethyl chain), and a primary amine. This creates a highly congested, chiral center[1]. The geminal diaryl substitution restricts bond rotation, forcing the aromatic rings into an orthogonal conformation to minimize severe steric clash. This rigidity prevents the molecule from adopting the extended, linear conformation required to penetrate deep ion channel pores.
1,2-Diarylethylamines: The Dissociative Scaffold
Conversely, 1,2-diarylethylamines distribute the aryl groups across the C1 and C2 carbons of the ethylamine backbone[2]. This vicinal substitution relieves steric strain, allowing the molecule to adopt a flexible, "open" conformation. This structural flexibility is the primary driver for their ability to navigate into tight receptor binding pockets.
Caption: Regiochemical divergence of the ethylamine backbone leading to 1,1- and 1,2-diarylethylamines.
Pharmacological Divergence & Mechanism of Action
The structural differences between these two classes directly translate to distinct pharmacological profiles and research applications.
NMDA Receptor Antagonism (1,2-Diarylethylamines): 1,2-Diarylethylamines act as potent, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonists[3]. They function as "trapping blockers" that enter the open channel pore and bind to the phencyclidine (PCP) site, a mechanism shared with ketamine and MK-801[4].
Alternative Targets & Synthetic Utility (1,1-Diarylethylamines): Due to the bulky 1,1-diaryl substitution, compounds like 1-(4-Methoxyphenyl)-1-phenylethanamine lack high-affinity NMDA antagonism because their steric bulk prevents them from fitting into the narrow NMDA channel pore[5]. Instead, these compounds are utilized as chiral resolving agents, synthetic intermediates for complex biologically active molecules, or explored for off-target monoaminergic modulation (DAT/SERT/NET)[3].
Experimental Workflows: Synthesis and Validation
To objectively evaluate these compounds, researchers must employ robust synthetic and analytical workflows. The following protocols are designed as self-validating systems to ensure scientific integrity.
Protocol A: Synthesis of 1-(4-Methoxyphenyl)-1-phenylethanamine via Asymmetric Arylation
Causality: Traditional Grignard additions to ketimines to form 1,1-diarylethylamines often suffer from low yields due to severe steric hindrance at the electrophilic carbon. Utilizing a Rhodium-catalyzed asymmetric addition of sodium tetraarylborates to N-tosyl ketimines overcomes this energetic barrier, providing high enantioselectivity[1].
Imine Formation: Condense 4-methoxyacetophenone with p-toluenesulfonamide in the presence of TiCl₄ to form the N-tosyl ketimine.
Rh-Catalyzed Arylation: In a dry Schlenk tube, combine the ketimine (0.5 mmol), sodium tetraphenylborate (1.0 mmol), and [RhCl((R,R)-L)]₂ catalyst (3 mol%) in toluene.
Reaction: Stir at 60 °C for 12 hours. The Rh-catalyst facilitates transmetalation and enantioselective migratory insertion, overcoming the steric bulk of the forming 1,1-diaryl center[1].
Deprotection & Salt Formation: Remove the tosyl group using SmI₂ or strong acid hydrolysis. Precipitate the final product as a hydrochloride salt by bubbling anhydrous HCl gas through an ethereal solution of the free base.
Causality: To validate the NMDA receptor affinity (or lack thereof), a competitive binding assay using[³H]MK-801 is required. MK-801 binds specifically to the PCP site inside the open NMDA channel; displacement of this radioligand quantitatively measures the test compound's uncompetitive antagonist properties[4].
Membrane Preparation: Isolate rat forebrain membranes and wash extensively to remove endogenous glutamate, ensuring the receptors can be artificially opened.
Assay Incubation: Incubate membranes with 5 nM [³H]MK-801, 10 μM glutamate, and 10 μM glycine (to ensure channel opening) alongside varying concentrations (1 nM to 100 μM) of the test compounds.
Self-Validation (Controls): Use 10 μM unlabeled MK-801 to define non-specific binding. Include Diphenidine as a positive control (expected Kᵢ ≈ 18–39 nM)[2]. If the positive control fails to displace the radioligand, the membrane preparation or channel-opening agonists (glutamate/glycine) are compromised.
Filtration & Analysis: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Measure retained radioactivity via liquid scintillation counting and calculate IC₅₀/Kᵢ values using non-linear regression.
Caption: End-to-end experimental workflow for synthesis and pharmacological validation.
Quantitative Data Comparison
The following table summarizes the structural and pharmacological divergence between the two compound classes based on established literature.
Property
1-(4-Methoxyphenyl)-1-phenylethanamine HCl
1,2-Diarylethylamines (e.g., Diphenidine)
Regiochemistry
1,1-geminal substitution
1,2-vicinal substitution
Steric Profile
Highly congested, rigid orthogonal rings
Flexible, capable of "open" conformation
Chirality
Chiral at C1 (fully substituted)
Chiral at C1 (hydrogen-substituted)
Primary Target
Monoamine transporters / Synthetic intermediate
NMDA Receptor (PCP binding site)
NMDA Affinity (Kᵢ)
> 10,000 nM (Negligible)
18 – 39 nM (High affinity)
Typical Application
Chemical building block, resolving agent
Neuropharmacology research, dissociative
References
Rhodium-Catalyzed Asymmetric Arylation of N-Tosyl Ketimines
Source: Journal of the American Chemical Society (ACS Publications)
URL:[Link]
1,2-Diarylethylamine - Chemistry and Pharmacology
Source: Wikipedia
URL:[Link]
Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues
Source: PLOS One
URL:[Link]
Structure Activity Relationship (SAR) Studies of 1,2-Diarylethylamines as N-Methyl-D-Aspartate Receptor Antagonists
Source: ProQuest
URL:[Link]
NMDAR binding affinities for target 1,2-diphenylethylamines and reference compounds
Source: ResearchGate
URL:[Link]
A Comparative Guide to the Bioanalytical Method Validation of 1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride using LC-MS/MS
This guide provides a comprehensive, in-depth comparison and validation protocol for the quantification of 1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride in biological matrices, specifically focusing on a Liquid Ch...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive, in-depth comparison and validation protocol for the quantification of 1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride in biological matrices, specifically focusing on a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. Designed for researchers, scientists, and drug development professionals, this document offers a narrative built on scientific integrity, practical expertise, and adherence to global regulatory standards.
Introduction: The Analytical Imperative for 1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride
1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride is a small molecule of significant interest in pharmaceutical development. Accurate quantification of this analyte in biological matrices such as plasma or serum is critical for pharmacokinetic (PK) and toxicokinetic (TK) studies, which form the bedrock of regulatory submissions for new drug candidates.[1][2] The choice of analytical methodology is paramount to ensure the reliability and integrity of the data generated.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its unparalleled sensitivity, selectivity, and speed.[2] This guide will detail the validation of a robust LC-MS/MS method for 1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride, benchmarked against global regulatory expectations, particularly the harmonized ICH M10 guideline.[1][3][4][5][6]
The LC-MS/MS Method: A Symphony of Separation and Detection
The core of our analytical approach is the coupling of liquid chromatography for physical separation with tandem mass spectrometry for highly specific detection.
Caption: High-level workflow for the LC-MS/MS quantification of 1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride.
Experimental Protocol: LC-MS/MS
Sample Preparation:
Aliquoting: To 100 µL of human plasma, add 10 µL of the internal standard (IS) working solution (e.g., 1-(4-Methoxyphenyl)-1-phenylethanamine-d5 hydrochloride, 100 ng/mL). The use of a stable isotope-labeled internal standard is highly recommended to compensate for variations in sample processing and matrix effects.[7][8]
Protein Precipitation: Add 300 µL of acetonitrile to precipitate plasma proteins. Vortex for 1 minute.
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
Supernatant Transfer: Transfer the supernatant to a clean tube.
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
Chromatographic Conditions:
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size).[9]
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: A linear gradient from 10% to 90% B over 5 minutes.
Flow Rate: 0.4 mL/min.
Injection Volume: 5 µL.
Mass Spectrometric Conditions:
Mass Spectrometer: A triple quadrupole mass spectrometer.
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
MRM Transitions:
1-(4-Methoxyphenyl)-1-phenylethanamine: Precursor ion (Q1) -> Product ion (Q3) (e.g., m/z 228.1 -> 121.1)
Internal Standard (d5): Precursor ion (Q1) -> Product ion (Q3) (e.g., m/z 233.1 -> 126.1)
Source Parameters: Optimized for maximum signal intensity (e.g., source temperature 400°C).[9]
Method Validation: A Rigorous Assessment of Performance
The validation of this bioanalytical method is conducted in accordance with the principles outlined in the ICH M10 guideline to ensure its suitability for its intended purpose.[1][3]
Specificity and Selectivity
The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample is paramount.[5][10]
Protocol: Analyze at least six individual lots of blank human plasma. Each lot should be tested for interferences at the retention time of the analyte and the internal standard.
Acceptance Criteria: The response of any interfering peak in the blank matrix should be less than 20% of the response of the analyte at the Lower Limit of Quantification (LLOQ) and less than 5% for the internal standard.[8]
Linearity and Range
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[11]
Protocol: A calibration curve consisting of a blank sample, a zero sample (blank + IS), and at least six non-zero concentration levels is prepared and analyzed.
Acceptance Criteria: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99. The accuracy of the back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).
Parameter
Acceptance Criteria
Hypothetical Result
Calibration Range
Scientifically justified
1.00 - 1000 ng/mL
Correlation Coefficient (r²)
≥ 0.99
0.9985
Accuracy of Standards
±15% (±20% at LLOQ)
Pass
Accuracy and Precision
Accuracy denotes the closeness of the measured value to the true value, while precision reflects the reproducibility of the measurements.[10]
Protocol: Analyze Quality Control (QC) samples at four concentration levels: LLOQ, low QC (≤ 3x LLOQ), medium QC (30-50% of range), and high QC (≥ 75% of ULOQ).[4] This should be done in at least three separate analytical runs.
Acceptance Criteria:
Intra-run and Inter-run Precision (%CV): ≤15% (≤20% at LLOQ).[8]
Intra-run and Inter-run Accuracy (%Bias): Within ±15% of the nominal value (±20% at LLOQ).[8]
QC Level
Nominal Conc. (ng/mL)
Intra-run Precision (%CV)
Inter-run Precision (%CV)
Intra-run Accuracy (%Bias)
Inter-run Accuracy (%Bias)
LLOQ
1.00
8.5
11.2
5.3
7.8
Low
2.50
6.1
7.5
-2.4
-4.1
Medium
200
4.3
5.8
1.7
2.5
High
800
3.9
5.1
-0.8
-1.9
Matrix Effect
The matrix effect is the suppression or enhancement of ionization of the analyte by the presence of co-eluting, undetected matrix components.[12]
Protocol: Analyze blank plasma extracts from at least six different sources, spiked with the analyte at low and high QC concentrations. Compare the peak areas to those of neat solutions of the analyte at the same concentrations.
Acceptance Criteria: The coefficient of variation (%CV) of the matrix factor should be ≤15%.
Stability
The stability of the analyte in the biological matrix and in processed samples under various storage and handling conditions must be evaluated.
Protocol: Assess stability under conditions such as freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Acceptance Criteria: The mean concentration at each stability time point should be within ±15% of the nominal concentration.
Caption: Key validation parameters and their interdependencies as per regulatory guidelines.
Comparative Analysis with Alternative Methods
While LC-MS/MS is the preferred method, it is instructive to compare it with other potential analytical techniques.
Feature
LC-MS/MS
Gas Chromatography-Mass Spectrometry (GC-MS)
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Selectivity
Very High (based on mass-to-charge ratio)
High (requires derivatization for amines)
Moderate (dependent on chromophore)
Sensitivity
Very High (pg/mL to fg/mL)
High (ng/mL)
Low (µg/mL)
Sample Throughput
High
Moderate
Moderate
Derivatization
Not typically required
Often necessary for polar amines
Not required
Matrix Interference
Can be significant but manageable with IS
Less prone to ion suppression
High
Cost (Instrument)
High
Moderate
Low
Expertise Required
High
Moderate
Low
Rationale for LC-MS/MS Superiority:
For the quantification of 1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride in a complex biological matrix, the high selectivity and sensitivity of LC-MS/MS are indispensable.[2] GC-MS would likely require a derivatization step to improve the volatility and chromatographic behavior of the amine, adding complexity and potential variability.[13] HPLC-UV would suffer from insufficient sensitivity and be more susceptible to interferences from endogenous matrix components that absorb at similar wavelengths.
Conclusion: An Endorsed Method for Confident Bioanalysis
The described LC-MS/MS method, when fully validated according to the outlined protocols, provides a robust, sensitive, and selective approach for the quantification of 1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride in biological matrices. Adherence to the principles of the ICH M10 guideline ensures that the generated data is reliable and of high quality, suitable for supporting regulatory submissions throughout the drug development lifecycle.[3][5] This guide serves as a testament to the power of LC-MS/MS in modern bioanalysis and a practical roadmap for its successful implementation.
References
ICH M10 on bioanalytical method validation. European Medicines Agency. [Link]
Implementing ICH M10: Finally, a Harmonized Bioanalytical Method Validation Guidance. Labcorp Drug Development. [Link]
ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]
Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. Premier Consulting. [Link]
ICH M10: History, publication and initial perspectives on global implementation. Bioanalysis Zone. [Link]
How to validate a bioanalytical LC-MS/MS method for PK studies? Patsnap Synapse. [Link]
Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration. [Link]
Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. National Center for Biotechnology Information. [Link]
ICH Q2(R2) Guideline on validation of analytical procedures. European Medicines Agency. [Link]
Guideline on bioanalytical method validation. European Medicines Agency. [Link]
Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. National Center for Biotechnology Information. [Link]
LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Longdom Publishing. [Link]
How can i quantify 1° ,2°,3° Amines in a reaction product without NMR , potentiometric titration ? ResearchGate. [Link]
Personal protective equipment for handling 1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride
As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of highly functionalized synthetic intermediates. 1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride (CAS...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of highly functionalized synthetic intermediates. 1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride (CAS: 1189717-77-8) is a diarylethylamine derivative often utilized in advanced chiral resolution studies and pharmaceutical synthesis.
While the hydrochloride salt form enhances bench stability and aqueous solubility compared to its free base, it presents specific occupational hazards that require rigorous operational controls. This guide provides a self-validating, step-by-step operational and disposal framework to ensure absolute safety, compliance, and analytical precision during laboratory handling.
Mechanistic Hazard Analysis: The "Why" Behind the Protocol
To design an effective safety protocol, we must first understand the chemical causality behind the hazards. 1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride is a fine, crystalline powder. According to standardized hazard communication protocols for phenylethanamine derivatives, it triggers specific GHS hazard statements (H302, H315, H319, H335) [1].
Dermal and Ocular Toxicity (H315, H319): When this salt contacts the physiological moisture of the skin, sweat, or the tear film of the eyes, it undergoes localized dissociation. The resulting concentration of active amine and chloride ions disrupts cellular osmotic balance and lipid bilayers, leading to acute inflammation and irritation.
Respiratory Irritation (H335): The aerodynamic diameter of fine synthetic powders allows them to bypass the upper respiratory cilia. Inhalation of these particulates causes micro-abrasions and chemical irritation in the alveolar space.
Static Agglomeration: Like many amine salts, this compound accumulates static charge (triboelectric effect) during transfer, increasing the risk of sudden aerosolization—often referred to as the "jumping powder" effect.
Mandatory Personal Protective Equipment (PPE) Matrix
Selecting the right PPE is not just about compliance; it is about creating a verified barrier against specific chemical mechanisms. OSHA laboratory safety guidance dictates that PPE must be tailored to the physical state of the chemical [2].
PPE Category
Specification
Mechanistic Justification
Hand Protection
Nitrile gloves (≥0.11 mm thickness for incidental, ≥0.30 mm for prolonged handling)
Nitrile provides superior chemical resistance to amine salts compared to latex, preventing dermal lipid disruption.
Eye Protection
Tight-fitting chemical safety goggles (ANSI Z87.1 compliant)
Protects against airborne crystalline dust. Standard safety glasses lack orbital seals and are insufficient for powders.
Respiratory
N95 or P100 particulate respirator (If handled outside a fume hood)
Filters out fine aerodynamic particulates (<5 µm) that can bypass upper respiratory cilia and cause alveolar irritation.
Body Protection
100% Cotton lab coat with knit cuffs
Cotton resists static buildup better than synthetic blends, preventing the powder from clinging to the fabric during transfer.
Operational Workflow & Exposure Control
The following diagram illustrates the self-validating logical workflow for handling this compound, ensuring that every step acts as a checkpoint for the next.
Operational workflow for handling and decontaminating amine hydrochloride powders.
Step-by-Step Operational Protocol: Weighing & Transfer
Handling fine powders poses a significant inhalation and contamination risk. The National Research Council's Prudent Practices in the Laboratory strictly advises against open-bench handling of reactive powders [3].
Step 1: Fume Hood Calibration
Verify the chemical fume hood face velocity is operating between 80–100 feet per minute (fpm) .
Causality: Velocities >100 fpm create turbulent eddies that can blow the fine powder out of the weigh boat, while <80 fpm fails to provide adequate containment against aerosolized particles.
Step 2: Static Mitigation
Discharge the analytical balance, spatulas, and weigh boats using an ionizing anti-static bar or zero-stat gun.
Causality: Amine hydrochlorides are highly prone to triboelectric charging. Eliminating static prevents the powder from repelling the spatula and contaminating the user's gloves or the workspace.
Step 3: Transfer Mechanics
Utilize a V-shaped or scoopula-style spatula rather than a flat blade.
Causality: V-shaped tools minimize the exposed surface area of the powder to ambient air currents, drastically reducing the rate of aerosolization during the physical transfer from the bulk container to the scale.
Step 4: Post-Transfer Decontamination
Upon completion, perform a wet-wipe down of the balance pan and surrounding airfoil using a damp paper towel (water or 70% isopropanol).
Causality: Wet wiping increases the mass of stray particulates, trapping them in the solvent matrix and preventing secondary inhalation risks associated with dry sweeping.
Emergency Spill Response & Disposal Plan
If a spill occurs, immediate containment is required to prevent the API intermediate from entering the laboratory's ambient air circulation.
Step 1: Containment & Evacuation
If a spill occurs outside the fume hood, immediately step back to remove yourself from the immediate breathing zone. Do not attempt to dry sweep.
Causality: Dry sweeping imparts kinetic energy to the particles, propelling the chemical dust directly into the user's respiratory pathway.
Step 2: Dust Suppression
Gently cover the spilled powder with absorbent laboratory pads dampened with water.
Causality: The moisture dissolves the hydrochloride salt, instantly suppressing dust generation and neutralizing the inhalation hazard.
Step 3: Collection
Scoop the dampened matrix using a non-sparking, disposable plastic dustpan. Transfer the wet mass into a sealable, high-density polyethylene (HDPE) secondary container.
Step 4: Waste Segregation
Label the container clearly as "Hazardous Solid Waste: Amine Hydrochloride / Halogenated" .
Causality: Segregating this waste from strong oxidizers or basic waste streams prevents exothermic acid-base neutralization reactions from occurring inside the waste drum.
References
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratories - Occupational Safety and Health Standards. Retrieved from[Link]
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from[Link]
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.